SM-1295
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S,10aR)-N-[(4-bromophenyl)methyl]-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN5O4/c1-19(31-2)27(37)33-24-18-34(26(36)16-20-6-4-3-5-7-20)15-14-23-12-13-25(35(23)29(24)39)28(38)32-17-21-8-10-22(30)11-9-21/h3-11,19,23-25,31H,12-18H2,1-2H3,(H,32,38)(H,33,37)/t19-,23+,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHWYAWZKSXSA-CTZQYXLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CJC-1295 on Pituitary Somatotrophs
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), demonstrates a potent and prolonged stimulatory effect on growth hormone (GH) secretion from pituitary somatotrophs. This technical guide delineates the molecular mechanisms underpinning the action of CJC-1295, focusing on its interaction with the GHRH receptor and the subsequent intracellular signaling cascades. We provide a comprehensive overview of the signaling pathways, quantitative data from key clinical studies, and detailed experimental protocols relevant to the study of this long-acting GHRH analogue.
Introduction
CJC-1295 is a tetra-substituted, 29-amino acid peptide analogue of GHRH.[1][2] Its structural modifications are designed to increase resistance to enzymatic degradation, thereby extending its half-life and duration of action compared to native GHRH.[2] A key modification in one form of the compound is the inclusion of a Drug Affinity Complex (DAC), which allows for covalent binding to serum albumin, further prolonging its systemic presence.[2][3] This guide will focus on the core mechanism of action of CJC-1295 at the cellular level within the anterior pituitary gland.
Mechanism of Action on Pituitary Somatotrophs
The primary action of CJC-1295 is to mimic endogenous GHRH, binding to and activating the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[1][2][4] The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events culminating in the synthesis and secretion of growth hormone.[5][6]
GHRH Receptor Binding and G-Protein Activation
CJC-1295 binds to the GHRH-R, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).[2][7] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.[5]
Primary Signaling Pathway: cAMP/PKA
The activation of adenylyl cyclase results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, including transcription factors and proteins involved in the GH secretory process. A critical target of PKA is the cAMP response element-binding protein (CREB), which, upon phosphorylation, translocates to the nucleus and promotes the transcription of the GH gene.[8][9]
Secondary Signaling Pathway: MAPK/ERK
In addition to the canonical cAMP/PKA pathway, GHRH receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).[1][3] This pathway is implicated in the proliferative effects of GHRH on somatotrophs.[3][7] The activation of the MAPK pathway by GHRH appears to be dependent on cAMP, but may not be entirely dependent on PKA, suggesting a more complex signaling network.[7]
Gene Transcription and GH Synthesis
The signaling cascades initiated by CJC-1295 converge in the nucleus to enhance the transcription of the GH gene. This process is heavily dependent on the pituitary-specific transcription factor, Pit-1, which is essential for somatotroph development and GH gene expression.[1][10] The GHRH receptor gene itself is also regulated by Pit-1, indicating a positive feedback loop.[1][6] Studies have shown that CJC-1295 can lead to an increase in total pituitary RNA and GH mRNA, suggesting an enhancement of the cellular machinery for GH production and potentially somatotroph proliferation.[2]
Quantitative Data on CJC-1295 Action
The following tables summarize quantitative data from a key clinical study by Teichman et al. (2006), which investigated the effects of single and multiple doses of CJC-1295 with DAC in healthy adults.[11][12]
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single Subcutaneous Dose of CJC-1295 with DAC
| Dose (µg/kg) | Mean Cmax (nmol/liter) | Mean AUCt (h·nmol/liter) | Estimated Half-life (days) | Mean Peak GH Concentration (ng/mL) | Mean Peak IGF-1 Concentration (ng/mL) |
| 30 | 2.17 | 143 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |
| 60 | 5.19 | 355 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |
| 125 | 8.16 | 669 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |
| 250 | 17.1 | 1276 | 5.8 - 8.1 | 2- to 10-fold increase over baseline | 1.5- to 3-fold increase over baseline |
Data extracted from Teichman et al., 2006.[11][12]
Table 2: Duration of Effect of CJC-1295 with DAC
| Parameter | Duration of Elevated Levels After a Single Dose | Duration of Elevated Levels After Multiple Doses |
| GH | ≥ 6 days | Maintained with weekly or biweekly administration |
| IGF-1 | 9 - 11 days | Up to 28 days |
Data extracted from Teichman et al., 2006.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of GHRH analogues like CJC-1295.
Protocol for Perifusion of Rat Pituitary Cells for GH Secretion Assay
This protocol is designed to study the dynamics of GH release from pituitary cells in response to secretagogues.
-
Cell Preparation :
-
Anterior pituitaries are removed from rats and enzymatically dispersed using collagenase and hyaluronidase.
-
The dispersed cells are suspended in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.
-
-
Perifusion System Setup :
-
A column is packed with a supportive matrix (e.g., Sephadex G-10).
-
The dispersed pituitary cells are loaded onto the column and allowed to settle.
-
The column is continuously perfused with medium at a constant flow rate (e.g., 1 mL/3 min).
-
-
Stimulation and Fraction Collection :
-
After a stabilization period, the cells are stimulated with pulses of CJC-1295 or other GHRH analogues at various concentrations.
-
The effluent is collected in fractions at regular intervals (e.g., every 3 minutes).
-
-
GH Measurement :
-
The concentration of GH in each fraction is determined by radioimmunoassay (RIA) or ELISA.
-
Protocol for GHRH Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of CJC-1295 to the GHRH receptor.
-
Membrane Preparation :
-
Pituitary tissue or cells expressing the GHRH receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction :
-
The membrane preparation is incubated with a radiolabeled GHRH analogue (e.g., [125I]Tyr10-hGHRH(1-44)-NH2) and varying concentrations of unlabeled CJC-1295.
-
Incubation is carried out at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand :
-
The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification :
Protocol for Intracellular cAMP Measurement
This protocol measures the primary second messenger response to CJC-1295.
-
Cell Culture and Stimulation :
-
Primary pituitary cells or a suitable cell line (e.g., GH3 cells transfected with the GHRH receptor) are cultured in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of CJC-1295 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection :
-
Data Analysis :
Protocol for Western Blot Analysis of MAPK (ERK1/2) Phosphorylation
This method is used to assess the activation of the MAPK signaling pathway.
-
Cell Culture and Treatment :
-
Pituitary cells (e.g., GH4 cell line) are grown to sub-confluency and then serum-starved.
-
Cells are treated with CJC-1295 for various time points (e.g., 0, 2.5, 5, 10, 20 minutes).
-
-
Protein Extraction and Quantification :
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
-
Immunodetection :
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[5][12][18][19][20]
-
Protocol for Quantifying GH mRNA Expression by RT-qPCR
This protocol measures the effect of CJC-1295 on GH gene transcription.
-
RNA Extraction :
-
Pituitary cells are treated with CJC-1295 for a specified duration (e.g., 6-24 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
The quality and quantity of the RNA are assessed.
-
-
Reverse Transcription (RT) :
-
A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR) :
-
The cDNA is used as a template for qPCR with primers specific for the GH gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
-
Data Analysis :
Visualizations of Key Pathways and Workflows
Conclusion
CJC-1295 exerts its potent, long-lasting effects on GH secretion through high-affinity binding to the GHRH receptor on pituitary somatotrophs. This interaction primarily activates the cAMP/PKA signaling cascade, leading to the phosphorylation of CREB and subsequent transcription of the GH gene, a process fundamentally regulated by the transcription factor Pit-1. Additionally, the activation of the MAPK/ERK pathway likely contributes to the trophic effects of CJC-1295 on somatotroph cells. The extended pharmacokinetic profile of CJC-1295, particularly with the DAC moiety, allows for sustained stimulation of these pathways, resulting in prolonged elevations of both GH and IGF-1. The experimental protocols detailed herein provide a framework for the continued investigation of this and other GHRH analogues.
References
- 1. Quantitative analysis of growth hormone (GH) pre-mRNA expression in cultured rat anterior pituitary cells by an intron-specific and competitive PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the pituitary somatotroph cell by GHRH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gene-quantification.de [gene-quantification.de]
- 20. gene-quantification.de [gene-quantification.de]
The Function of CJC-1295 DAC: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 with Drug Affinity Complex (DAC) is a synthetically engineered, long-acting analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary function is to stimulate the synthesis and secretion of endogenous growth hormone (GH) from the anterior pituitary gland. The incorporation of the DAC technology significantly extends the peptide's half-life, leading to sustained elevations in both GH and Insulin-like Growth Factor 1 (IGF-1). This document provides a comprehensive overview of the core function, mechanism of action, pharmacokinetic and pharmacodynamic profile, and relevant experimental protocols for CJC-1295 DAC.
Core Function and Mechanism of Action
CJC-1295 DAC is a modified version of the first 29 amino acids of human GHRH, which is the shortest fully functional fragment of the native hormone.[1][2] The peptide has undergone specific amino acid substitutions to enhance its stability and resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV).[1]
The defining feature of CJC-1295 DAC is the addition of the Drug Affinity Complex. This complex involves a lysine linker that covalently binds to serum albumin, a protein abundant in the bloodstream.[2][3][4] This binding protects the peptide from rapid clearance and degradation, thereby extending its half-life from approximately 7 minutes for native GHRH to about 6-8 days for CJC-1295 DAC.[1][5][6]
Upon administration, CJC-1295 DAC binds to and activates GHRH receptors on the somatotroph cells of the anterior pituitary gland.[3][7] This interaction initiates a signaling cascade that mimics the natural physiological pathway of GHRH, culminating in the synthesis and pulsatile release of GH.[] The released GH then stimulates the liver to produce IGF-1, which mediates many of the anabolic and growth-promoting effects of GH.[9][10]
Signaling Pathway
The binding of CJC-1295 DAC to the GHRH receptor triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[1][11] This, in turn, stimulates the production of the secondary messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates transcription factors that upregulate the expression of the GH gene, leading to increased GH synthesis and secretion.[11]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of CJC-1295 DAC based on findings from clinical studies in healthy adults.
Table 1: Pharmacokinetic Profile of CJC-1295 DAC
| Parameter | Value | Reference |
| Half-life | 5.8 - 8.1 days | [6] |
| Form of Administration | Subcutaneous injection | [6] |
| Binding Protein | Serum Albumin | [2][3][4] |
Table 2: Pharmacodynamic Effects of CJC-1295 DAC (Single Dose)
| Parameter | Effect | Duration of Effect | Reference |
| Mean Plasma GH Concentration | 2- to 10-fold increase | ≥ 6 days | [1][6][12] |
| Mean Plasma IGF-1 Concentration | 1.5- to 3-fold increase | 9 - 11 days | [1][6][12] |
Table 3: Pharmacodynamic Effects of CJC-1295 DAC (Multiple Doses)
| Parameter | Effect | Duration of Effect | Reference |
| Mean Plasma IGF-1 Levels | Remained above baseline | Up to 28 days | [6] |
| Effect Type | Cumulative | - | [6] |
Experimental Protocols
The following provides a detailed methodology for a representative clinical trial investigating the effects of CJC-1295 DAC, based on published study designs.[6][13]
Study Design: Randomized, Placebo-Controlled, Ascending Dose Trial
-
Objective: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and safety of single and multiple subcutaneous doses of CJC-1295 DAC in healthy adult subjects.[6]
-
Participants: Healthy adults, typically aged 21-61 years.[6]
-
Design:
-
Part 1 (Single Ascending Dose): Subjects are randomized to receive a single subcutaneous injection of either CJC-1295 DAC at varying dose levels (e.g., 30, 60, 125, 250 µg/kg) or a placebo. The duration of this phase is typically around 28 days to monitor the full effect and washout of the single dose.[6]
-
Part 2 (Multiple Dosing): Subjects receive two or three weekly or biweekly subcutaneous injections of CJC-1295 DAC or placebo. This phase can last up to 49 days to assess the cumulative effects.[6]
-
-
Main Outcome Measures:
-
Pharmacokinetics: Standard pharmacokinetic parameters for CJC-1295, including half-life, are determined through serial blood sampling.[6]
-
Pharmacodynamics: Peak concentrations and area under the curve for GH and IGF-1 are measured from plasma samples.[6]
-
Safety: Monitoring of adverse events, including injection site reactions, and standard clinical safety assessments.[6][13]
-
Reconstitution and Administration Protocol
-
Reconstitution:
-
Administration:
Potential Research Applications
The sustained elevation of GH and IGF-1 by CJC-1295 DAC makes it a subject of research interest in several areas:
-
Growth and Development: Investigating the mechanisms of tissue growth, including bone, muscle, and connective tissues.[3]
-
Metabolism: Studying the effects of prolonged GH elevation on lipolysis, protein synthesis, and glucose homeostasis.[3][10]
-
Tissue Regeneration: Exploring its potential to support the repair of muscle, cartilage, and other tissues.[3][10]
-
Immune Function: Researching the modulatory roles of GH on the immune system.[9]
Conclusion
CJC-1295 DAC functions as a long-acting GHRH analogue that effectively stimulates the pituitary gland to produce and release endogenous growth hormone. Its key innovation, the Drug Affinity Complex, provides a significantly extended half-life, allowing for infrequent dosing while maintaining elevated levels of GH and IGF-1. This unique pharmacokinetic and pharmacodynamic profile makes it a valuable tool for research into the various physiological processes regulated by the GH/IGF-1 axis. Further investigation through well-defined experimental protocols is essential to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. corepeptides.com [corepeptides.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. dcreport.org [dcreport.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. yuniquemedical.com [yuniquemedical.com]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementsarms.com [elementsarms.com]
- 9. CJC-1295 DAC Peptide: A Scientific Analysis of Its Properties – Jewish Post and News [jewishpostandnews.ca]
- 10. ebar.com [ebar.com]
- 11. rawamino.com [rawamino.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. peptidedosages.com [peptidedosages.com]
- 15. peptidedosages.com [peptidedosages.com]
An In-Depth Technical Guide to CJC-1295: Molecular Structure, Amino Acid Sequence, and Core Functional Aspects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide CJC-1295, a modified analogue of Growth Hormone-Releasing Hormone (GHRH). The document details its molecular structure, amino acid sequence, and the fundamental experimental protocols for its synthesis, purification, and characterization. Furthermore, it elucidates the signaling pathways through which CJC-1295 exerts its biological effects.
Molecular Structure and Amino Acid Sequence
CJC-1295 is a tetra-substituted peptide analogue of the first 29 amino acids of human GHRH. The modifications are strategically designed to increase its stability and half-life in circulation, thereby prolonging its therapeutic window. Two primary forms of CJC-1295 are commonly referenced: CJC-1295 without DAC and CJC-1295 with DAC.
CJC-1295 (without Drug Affinity Complex)
This form, also known as Modified GRF (1-29), possesses four amino acid substitutions in the GHRH (1-29) sequence to enhance its resistance to enzymatic degradation.
-
Amino Acid Sequence: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2
-
Molecular Formula: C152H252N44O42
-
Molecular Weight: 3367.9 g/mol
CJC-1295 with DAC (Drug Affinity Complex)
This version incorporates a lysine linker attached to a maleimidopropionic acid group, which allows for covalent binding to serum albumin, significantly extending its half-life.
-
Amino Acid Sequence: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)-NH2
-
Molecular Formula: C165H269N47O46
-
Molecular Weight: 3647.2 g/mol
Quantitative Data Summary
The following table summarizes key quantitative parameters for both forms of CJC-1295.
| Parameter | CJC-1295 (without DAC) | CJC-1295 (with DAC) | Reference |
| Half-life | Approximately 30 minutes | 6-8 days | [1] |
| Increase in Mean Plasma GH Levels | Pulsatile release | 2- to 10-fold for ≥6 days | [2] |
| Increase in Mean Plasma IGF-1 Levels | Dependent on GH pulse | 1.5- to 3-fold for 9-11 days | [2] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, purification, characterization, and biological activity assessment of CJC-1295.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
CJC-1295 is synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[3][4]
Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amide linker.
-
Washing: Wash the resin sequentially with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling reagent such as HBTU/HOBt or HATU in DMF, and add a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the CJC-1295 sequence.
-
DAC Conjugation (for CJC-1295 with DAC): For the final lysine residue, use a protected maleimidopropionic acid derivative for coupling.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC.[5][6]
Protocol:
-
Column: C18 column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>98%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Characterization: Mass Spectrometry
The molecular weight of the purified peptide is confirmed by mass spectrometry.[7][8]
Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve the lyophilized peptide in a 50:50 solution of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight of CJC-1295.
In Vitro Biological Activity: GHRH Receptor Binding Assay
This assay determines the binding affinity of CJC-1295 to the GHRH receptor.[9][10][11][12]
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human GHRH receptor (e.g., CHO-K1 cells).
-
Radioligand: Use a radiolabeled GHRH analogue, such as [125I]-Tyr10-hGRF(1-29).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled CJC-1295 or a known GHRH agonist (for standard curve).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of CJC-1295 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Biological Activity: Quantification of Growth Hormone (GH) Release
This protocol measures the increase in circulating GH levels in response to CJC-1295 administration in an animal model or human subjects.[2][13]
Protocol:
-
Subjects: Healthy adult subjects or appropriate animal models (e.g., Sprague-Dawley rats).
-
Administration: Administer a single subcutaneous injection of CJC-1295 at a specified dose (e.g., 60 µg/kg).
-
Blood Sampling: Collect blood samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 30 min, 1, 2, 4, 6, 12, 24 hours, and daily for several days).
-
Sample Processing: Separate serum from the blood samples and store at -80°C until analysis.
-
GH Quantification: Use a commercially available Human Growth Hormone ELISA kit.[14][15][16][17][18]
-
Principle: A sandwich ELISA where GH in the sample is captured by an antibody coated on the microplate and detected by a second, enzyme-conjugated antibody.
-
Procedure:
-
Add standards, controls, and serum samples to the wells of the microplate.
-
Add the enzyme-conjugated anti-GH antibody.
-
Incubate for the specified time (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the GH concentration in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
CJC-1295, as a GHRH analogue, initiates its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland.[19] This binding event triggers a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone.
GHRH Receptor Signaling Pathway
Caption: GHRH Receptor Signaling Pathway initiated by CJC-1295.
Experimental Workflow for Assessing CJC-1295 Activity
Caption: Experimental workflow for CJC-1295 synthesis and activity assessment.
Logical Relationship of CJC-1295's Mechanism of Action
Caption: Logical flow of CJC-1295's mechanism of action.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. hplc.eu [hplc.eu]
- 6. ualberta.ca [ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weldonbiotech.com [weldonbiotech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. assaypro.com [assaypro.com]
- 17. epitopediagnostics.com [epitopediagnostics.com]
- 18. novamedline.com [novamedline.com]
- 19. yuniquemedical.com [yuniquemedical.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Biological Half-life of CJC-1295 in vivo
Executive Summary
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary modification is the tetrasubstitution of amino acids of GHRH (1-29), which enhances its stability. A key innovation in its design is the optional inclusion of the Drug Affinity Complex (DAC), a chemical moiety that enables covalent binding to serum albumin. This guide provides a detailed examination of the biological half-life of CJC-1295 in vivo, comparing the pharmacokinetics of the peptide with and without the DAC component. It outlines the experimental methodologies used for these determinations and details the underlying signaling pathways.
Pharmacokinetics and Biological Half-life
The biological half-life of CJC-1295 is fundamentally altered by the presence of the DAC component. The DAC technology significantly extends the peptide's duration of action by protecting it from rapid enzymatic degradation and renal clearance.
CJC-1295 without DAC (Modified GRF 1-29)
CJC-1295 without DAC, also known as Modified GRF (1-29), has a significantly shorter half-life compared to its DAC-conjugated counterpart. The amino acid substitutions provide a moderate increase in stability over native GHRH.
CJC-1295 with DAC
The addition of the Drug Affinity Complex allows CJC-1295 to bind covalently to endogenous albumin in the bloodstream, dramatically extending its biological half-life.[1][2][3] This creates a circulating reservoir of the peptide, leading to sustained stimulation of the pituitary gland.
Data Presentation: Comparative Half-life
The following table summarizes the quantitative data on the half-life of different GHRH analogues.
| Peptide | Modification | Biological Half-life | Key Findings |
| Native GHRH | Endogenous Peptide | ~7 minutes[4] | Rapidly degraded, necessitating frequent administration for therapeutic effect.[5] |
| CJC-1295 without DAC | Tetrasubstituted GHRH (1-29) | ~30 minutes[1][2][][7][8] | Offers improved stability over native GHRH but requires frequent dosing for sustained effects.[1][] |
| CJC-1295 with DAC | GHRH (1-29) with DAC | 5.8 to 8.1 days [5][8][9][10] | Single injection provides prolonged, sustained elevation of GH and IGF-1 levels.[5][9] |
Data Presentation: Pharmacodynamic Effects of CJC-1295 with DAC
Subcutaneous administration of CJC-1295 with DAC results in significant and sustained increases in Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1).
| Parameter | Effect | Duration of Effect |
| Mean Plasma GH Concentration | 2- to 10-fold increase[4][5][8][9] | ≥ 6 days[5][8][9] |
| Mean Plasma IGF-1 Concentration | 1.5- to 3-fold increase[4][5][8][9] | 9 to 11 days[5][8][9] |
| IGF-1 Levels (Multiple Doses) | Remained above baseline | Up to 28 days[5][9] |
Experimental Protocols
Determining the in vivo half-life of a peptide therapeutic like CJC-1295 involves pharmacokinetic (PK) studies in animal models and human clinical trials. The general methodology is outlined below.
In Vivo Pharmacokinetic Study Protocol
-
Subject Recruitment and Dosing: Healthy adult subjects are recruited for randomized, placebo-controlled, double-blind, dose-escalating studies.[5] A single subcutaneous injection of CJC-1295 or a placebo is administered.[5][9]
-
Serial Blood Sampling: Blood samples are collected at predetermined time points post-injection. For assessing pulsatility, frequent sampling (e.g., every 20 minutes for 12 hours) may be employed.[11] For determining the terminal half-life, sampling can extend over several days or weeks.
-
Sample Processing: Plasma is separated from the blood samples. To quantify the peptide, plasma proteins may be precipitated using agents like trichloroacetic acid or acetonitrile, followed by centrifugation.[12]
-
Bioanalytical Quantification: The concentration of intact CJC-1295 in the plasma supernatant is measured using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using standard pharmacokinetic software. The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear portion of the concentration-time curve.
-
Pharmacodynamic Assessment: Concentrations of biomarkers such as GH and IGF-1 are measured in the same samples to correlate the pharmacokinetic profile with the biological effect.[9]
Experimental Workflow Diagram
References
- 1. livvnatural.com [livvnatural.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. corepeptides.com [corepeptides.com]
- 5. academic.oup.com [academic.oup.com]
- 7. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of CJC-1295: A Long-Acting GHRH Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CJC-1295, a potent and long-acting analog of Growth Hormone-Releasing Hormone (GHRH). CJC-1295 was developed by ConjuChem Biotechnologies to overcome the therapeutic limitation of native GHRH, which is its very short biological half-life.[1][2] This was achieved through the innovative application of the Drug Affinity Complex (DAC) technology, which enables covalent binding to serum albumin, thereby significantly extending the peptide's duration of action.[3][4] This guide will delve into the synthetic chemistry, preclinical and clinical pharmacology, and the underlying signaling pathways of CJC-1295, presenting key data in a structured format for scientific and research audiences.
Introduction: The Rationale for a Long-Acting GHRH Analog
Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that plays a pivotal role in regulating the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland.[1][5] The therapeutic potential of GHRH in treating GH deficiencies is well-recognized; however, its clinical utility is hampered by a very short plasma half-life of only a few minutes due to rapid enzymatic degradation.[6][7] This necessitates frequent administrations to achieve a sustained therapeutic effect. Consequently, the development of a long-acting GHRH analog capable of maintaining elevated GH and Insulin-like Growth Factor-1 (IGF-1) levels with less frequent dosing has been a significant goal in endocrine research.
The Advent of CJC-1295 and the Drug Affinity Complex (DAC)
ConjuChem Biotechnologies developed CJC-1295, a synthetic analog of GHRH(1-29), with the primary objective of extending its therapeutic window.[3][8] The key innovation in CJC-1295 is the incorporation of the Drug Affinity Complex (DAC) technology.[3][9] This involves the attachment of a reactive maleimidopropionic acid (MPA) group to the C-terminus of the peptide via a lysine linker.[8] This modification allows CJC-1295 to form a stable, covalent bond with the free thiol group of serum albumin, the most abundant protein in the bloodstream.[1][3] This bioconjugation effectively shields the peptide from enzymatic degradation and renal clearance, dramatically extending its half-life.[3][4]
Mechanism of Action: GHRH Receptor Signaling
CJC-1295 exerts its biological effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary.[10][11] The GHRH-R is a G-protein coupled receptor that, upon activation, initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway.
The binding of CJC-1295 to the GHRH-R activates the associated stimulatory G-protein (Gs).[12] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[14] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor.[13] Phosphorylated CREB translocates to the nucleus and binds to the promoter regions of genes responsible for GH synthesis, leading to increased GH mRNA and subsequent protein synthesis.[12] The synthesized GH is then released from the pituitary in a pulsatile manner.[9]
Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy adults have demonstrated the profound impact of CJC-1295 on the GH/IGF-1 axis.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of CJC-1295
| Parameter | Value | Reference(s) |
| Half-life | 5.8 - 8.1 days | [2] |
| Increase in Mean Plasma GH | 2- to 10-fold for ≥6 days | [2][3] |
| Increase in Mean Plasma IGF-1 | 1.5- to 3-fold for 9-11 days | [2][3] |
| Sustained IGF-1 Elevation (multiple doses) | Up to 28 days | [3] |
These sustained elevations in GH and IGF-1 levels are achieved with subcutaneous administration, highlighting the clinical potential of CJC-1295 for conditions requiring long-term enhancement of the GH axis.[2]
Experimental Protocols
The development and characterization of CJC-1295 involved a series of sophisticated experimental procedures.
Peptide Synthesis and Purification
CJC-1295 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.[15][16]
General SPPS Protocol:
-
Resin Preparation: A suitable resin, such as a PEG-modified polystyrene resin, is prepared.[15]
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent amino acids are sequentially coupled, with each coupling step followed by washing to remove excess reagents.[17] The N-alpha protecting group (Fmoc) is removed before the next amino acid is added.[17]
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19] A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is typically used for elution.[18]
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[6][20]
In Vitro and In Vivo Assays
GHRH Receptor Binding Affinity: The binding affinity of CJC-1295 to the GHRH receptor is determined using competitive binding assays with radiolabeled GHRH.
Measurement of GH and IGF-1: Serum levels of GH and IGF-1 in preclinical and clinical studies are typically measured using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).[1][21][22]
General Radioimmunoassay (RIA) Protocol:
-
Standard Curve Generation: A standard curve is prepared using known concentrations of the hormone to be measured.
-
Competitive Binding: A fixed amount of radiolabeled hormone and a specific antibody are incubated with either the standard or the unknown sample. The unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the antibody.
-
Separation of Bound and Free Hormone: The antibody-bound hormone is separated from the free hormone, often by precipitation.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of the hormone in the sample is then determined by comparing its binding to the standard curve.[23]
Animal Studies: In vivo efficacy of CJC-1295 has been demonstrated in animal models, such as the GHRH knockout mouse, where daily administration normalized growth.[13] These studies involve subcutaneous injections of the peptide followed by monitoring of growth parameters and hormone levels.[13]
Drug Development Workflow
The development of CJC-1295 followed a logical progression from initial concept to clinical evaluation.
Clinical Development and Discontinuation
CJC-1295 progressed to Phase II clinical trials for the treatment of lipodystrophy in HIV patients and growth hormone deficiency.[3] However, the development was discontinued following the death of a trial participant, although the attending physician believed the event was unrelated to the study drug.[3]
Conclusion
CJC-1295 stands as a significant achievement in peptide engineering, demonstrating the successful application of the DAC technology to create a long-acting GHRH analog. Its ability to produce sustained increases in GH and IGF-1 levels with infrequent dosing highlights its potential as a therapeutic agent. The in-depth understanding of its synthesis, mechanism of action, and pharmacological profile provides a valuable foundation for the future development of long-acting peptide therapeutics. While its clinical development was halted, the scientific principles underlying CJC-1295 continue to inform research in the field of endocrinology and drug delivery.
References
- 1. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
- 4. polarispeptides.com [polarispeptides.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. particlepeptides.com [particlepeptides.com]
- 9. polarispeptides.com [polarispeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. elementsarms.com [elementsarms.com]
- 12. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yuniquemedical.com [yuniquemedical.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. scispace.com [scispace.com]
- 17. peptide.com [peptide.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Identification of CJC-1295, a growth-hormone-releasing peptide, in an unknown pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioimmunoassay for insulin-like growth factor I (IGF-I) using biosynthetic IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioimmunoassay for insulin-like growth factor-I: solutions to some potential problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. phoenixbiotech.net [phoenixbiotech.net]
Methodological & Application
Application Notes and Protocols for CJC-1295 in Muscle Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest for its potential to stimulate muscle growth.[1] Its modifications, particularly the inclusion of a Drug Affinity Complex (DAC), extend its half-life, allowing for sustained elevation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels.[2][3] This document provides detailed experimental protocols for studying the effects of CJC-1295 on muscle hypertrophy in both preclinical and clinical settings, based on available scientific literature.
Mechanism of Action
CJC-1295 acts by binding to GHRH receptors in the pituitary gland, which in turn stimulates the synthesis and pulsatile release of GH.[4] Elevated GH levels then stimulate the liver and other tissues to produce IGF-1, a key mediator of muscle protein synthesis and hypertrophy.[4][5] The sustained action of CJC-1295 with DAC, which can elevate GH and IGF-1 levels for several days, makes it a compound of interest for promoting anabolic states.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a seminal clinical study on CJC-1295.
Table 1: Pharmacodynamic Effects of a Single CJC-1295 Injection in Healthy Adults (21-61 years)
| Dosage (µg/kg) | Mean Peak GH Concentration (ng/mL) | Fold Increase in Mean Plasma GH (for ≥6 days) | Fold Increase in Mean Plasma IGF-I (for 9-11 days) |
| 30 | Not specified | 2- to 10-fold | 1.5- to 3-fold |
| 60 | Not specified | 2- to 10-fold | 1.5- to 3-fold |
Data extracted from Teichman et al., 2005.[3]
Table 2: Pharmacokinetic Properties of CJC-1295 in Healthy Adults
| Parameter | Value |
| Estimated Half-life | 5.8 - 8.1 days |
Data extracted from Teichman et al., 2005.[3]
Experimental Protocols
Preclinical Animal Study Protocol (Rodent Model)
This protocol is adapted from studies on GHRH analogs and established methods for inducing and measuring muscle hypertrophy in rodents.
1. Objective: To evaluate the effect of CJC-1295 on muscle hypertrophy in a rodent model of resistance training.
2. Animal Model:
-
Species: Male Wistar rats (or similar strain), 10-12 weeks old.
-
Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
Acclimatization: 1 week prior to the start of the experiment.
3. Experimental Groups (n=10 per group):
-
Group 1 (Control): Sedentary + Vehicle (Bacteriostatic water)
-
Group 2 (Exercise Control): Resistance Training + Vehicle
-
Group 3 (CJC-1295 Low Dose): Resistance Training + CJC-1295 (e.g., 2 µ g/day )[6]
-
Group 4 (CJC-1295 High Dose): Resistance Training + CJC-1295 (e.g., 5 µ g/day )
4. Resistance Training Protocol (Synergist Ablation Model):
-
Anesthetize the animals.
-
Perform a surgical ablation of the gastrocnemius and soleus muscles to induce compensatory hypertrophy of the plantaris muscle.
-
Allow for a 3-day recovery period before commencing injections.
5. CJC-1295 Administration:
-
Preparation: Reconstitute lyophilized CJC-1295 with bacteriostatic water to the desired concentration.
-
Administration: Administer daily via subcutaneous injection for a duration of 5 weeks.[6]
6. Outcome Measures (at the end of the 5-week period):
-
Muscle Mass: Excise the plantaris muscle from both legs, trim connective tissue, and weigh immediately.
-
Histological Analysis:
-
Fix a portion of the muscle in 10% neutral buffered formalin.
-
Embed in paraffin and section (5-10 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.
-
Measure the cross-sectional area (CSA) of at least 100 individual muscle fibers per sample using imaging software (e.g., ImageJ).
-
-
Biochemical Analysis:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Centrifuge to obtain serum and store at -80°C.
-
Measure serum GH and IGF-1 levels using ELISA kits.
-
7. Statistical Analysis:
-
Use one-way ANOVA with a post-hoc test (e.g., Tukey's) to compare differences between the groups.
-
A p-value of <0.05 is considered statistically significant.
Clinical Research Protocol (Human Study)
This protocol is a hypothetical design for a pilot study in healthy adults, based on the findings of Teichman et al. (2005)[3] and standard clinical trial methodologies.
1. Objective: To assess the safety and efficacy of CJC-1295 on muscle mass and strength in healthy adults undergoing a structured resistance training program.
2. Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
3. Participants:
-
Healthy male and female adults, aged 21-45 years.
-
Inclusion criteria: Body Mass Index (BMI) 18.5-29.9 kg/m ², willing to participate in a supervised resistance training program.
-
Exclusion criteria: History of endocrine disorders, use of anabolic steroids or other performance-enhancing drugs, contraindications to resistance training.
4. Experimental Groups (n=20 per group):
-
Group 1 (Placebo): Resistance Training + Placebo (saline solution)
-
Group 2 (CJC-1295): Resistance Training + CJC-1295 (60 µg/kg)
5. Intervention:
-
Resistance Training: A supervised, progressive resistance training program for all major muscle groups, 3 times per week for 12 weeks.
-
CJC-1295 Administration:
-
Administer CJC-1295 or placebo via subcutaneous injection once weekly for 12 weeks.[3]
-
6. Outcome Measures:
-
Primary Outcome: Change in lean body mass from baseline to week 12, as measured by Dual-Energy X-ray Absorptiometry (DEXA).
-
Secondary Outcomes:
-
Change in muscle strength (e.g., 1-repetition maximum for bench press and leg press).
-
Change in thigh muscle cross-sectional area, measured by MRI or CT scan.
-
Serum levels of GH and IGF-1, measured at baseline and at regular intervals throughout the study.
-
-
Safety Monitoring: Monitor for adverse events, vital signs, and clinical laboratory parameters throughout the study.
7. Statistical Analysis:
-
Use an independent t-test or ANCOVA to compare the changes in primary and secondary outcomes between the two groups.
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
The provided protocols offer a framework for the systematic investigation of CJC-1295's effects on muscle hypertrophy. While existing research indicates a potent stimulation of the GH/IGF-1 axis, further studies employing rigorous methodologies, such as those outlined above, are necessary to fully elucidate its efficacy and safety profile as a potential therapeutic for muscle growth. Researchers should adhere to all relevant ethical guidelines for animal and human research.
References
- 1. socalbhrt.com [socalbhrt.com]
- 2. southernmarylandchronicle.com [southernmarylandchronicle.com]
- 3. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CJC-1295 Reconstitution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of the synthetic peptide CJC-1295, including its variants with and without the Drug Affinity Complex (DAC), for research applications. Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide.
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has been modified to increase its stability and half-life. It functions by stimulating the anterior pituitary gland to release growth hormone (GH).[1][] The peptide is available in two primary forms:
-
CJC-1295 without DAC (also known as Modified GRF (1-29)) : This version has a relatively short half-life of approximately 30 minutes and promotes a pulsatile release of GH, mimicking the natural physiological pattern.[]
-
CJC-1295 with DAC : The addition of the Drug Affinity Complex significantly extends the peptide's half-life to about 6-8 days, resulting in a more sustained elevation of GH levels.[]
Proper reconstitution and storage are critical to prevent degradation and ensure accurate and reproducible experimental results.
Quantitative Data Summary
The following tables provide a summary of recommended reconstitution and storage parameters for CJC-1295.
Table 1: Reconstitution Parameters for CJC-1295
| Vial Size (mg) | Diluent Volume (mL) | Resulting Concentration (mg/mL) | Resulting Concentration (µg/µL) |
| 2 | 1.0 | 2.0 | 2.0 |
| 2 | 2.0 | 1.0 | 1.0 |
| 5 | 1.0 | 5.0 | 5.0 |
| 5 | 2.0 | 2.5 | 2.5 |
| 5 | 2.5 | 2.0 | 2.0 |
Table 2: Storage Conditions and Stability of CJC-1295
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years | For long-term storage.[3] |
| Lyophilized Powder | 2-8°C | Up to 2 years | For short to medium-term storage.[3] |
| Lyophilized Powder | Room Temperature | Several weeks | Stable for short periods, such as during shipping.[4] |
| Reconstituted Solution | 2-8°C | Up to 30 days | Must be stored in the refrigerator immediately after reconstitution.[3][5] |
| Reconstituted Solution | -20°C | Up to 3-4 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Materials Required
-
Vial of lyophilized CJC-1295 (with or without DAC)
-
Bacteriostatic water for injection (containing 0.9% benzyl alcohol)
-
Sterile syringes (e.g., 1 mL or 3 mL for reconstitution, and insulin syringes for dosing)
-
Alcohol preparation pads
-
Sterile, empty vials for aliquoting (optional)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Protocol for Reconstitution of CJC-1295
-
Preparation :
-
Allow the vial of lyophilized CJC-1295 and the bacteriostatic water to equilibrate to room temperature before reconstitution. This helps to prevent condensation and ensures accurate volume measurements.
-
Clean the rubber stoppers of both vials with an alcohol preparation pad and allow them to air dry.
-
-
Diluent Aspiration :
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. Refer to Table 1 for recommended volumes to achieve a specific concentration.
-
-
Reconstitution :
-
Slowly and gently inject the bacteriostatic water into the vial of lyophilized CJC-1295.
-
Angle the needle so that the water runs down the side of the vial to avoid foaming and potential degradation of the peptide.
-
Do not shake or vigorously agitate the vial.
-
-
Dissolution :
-
Gently swirl the vial in a circular motion until the lyophilized powder is completely dissolved. The solution should be clear and free of any particulate matter.
-
If the peptide does not dissolve completely, the vial can be gently rolled between the palms.
-
-
Labeling :
-
Clearly label the reconstituted vial with the peptide name, concentration, and date of reconstitution.
-
Protocol for Storage of CJC-1295
Lyophilized Powder:
-
For long-term storage, place the sealed vials in a freezer at -20°C to -80°C.[3]
-
For short-term storage, vials can be kept in a refrigerator at 2-8°C.[3]
Reconstituted Solution:
-
Refrigeration : Immediately after reconstitution, store the vial in a refrigerator at 2-8°C.[3] The reconstituted peptide is stable for up to 30 days under these conditions.[3][5]
-
Freezing (for longer-term storage) :
-
To extend the shelf-life of the reconstituted peptide, it can be aliquoted into smaller, single-use volumes in sterile vials and stored at -20°C for up to 3-4 months.[4]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation. Aliquoting into single-use vials is essential if freezing.
-
Mandatory Visualizations
Caption: Workflow for the reconstitution and storage of CJC-1295.
Caption: Simplified signaling pathway of CJC-1295 in the anterior pituitary.
References
Application Notes and Protocols for CJC-1295 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CJC-1295, a long-acting Growth Hormone Releasing Hormone (GHRH) analog, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
CJC-1295 is a synthetic analog of GHRH with modifications that significantly extend its half-life.[1][2] One common modification is the addition of a Drug Affinity Complex (DAC), which allows the peptide to bind to albumin in the bloodstream, thereby prolonging its activity.[2][3] This extended duration of action makes it a subject of interest for therapeutic applications where sustained increases in Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) are desired.[4][5] Rodent models, particularly mice and rats, are crucial for preclinical evaluation of CJC-1295's effects on growth, metabolism, and body composition.[1][6][7]
Mechanism of Action: GHRH Signaling Pathway
CJC-1295 exerts its effects by binding to and activating the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[8][9] This initiates a signaling cascade that leads to the synthesis and release of GH.[10][11] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the GH gene.[10][11]
Caption: GHRH Signaling Pathway Activated by CJC-1295.
Quantitative Data Summary
The following tables summarize the administration protocols and reported outcomes of CJC-1295 in various rodent studies.
Table 1: CJC-1295 Administration Protocols in Rodent Models
| Rodent Model | CJC-1295 Dose | Route of Administration | Frequency | Duration | Reference |
| GHRH Knockout Mice | 2 µg | Subcutaneous | Daily, Every 48h, or Every 72h | 5 weeks | [1][12] |
| Normal Male Sprague Dawley Rats | Not specified | Subcutaneous | Single dose | Acute | [6] |
| Healthy Adult Humans (for comparison) | 30 or 60 µg/kg | Subcutaneous | Single dose or multiple weekly/biweekly doses | Up to 28 days | [5] |
| Healthy Adult Humans (for comparison) | 60 or 90 µg/kg | Subcutaneous | Single injection | 1 week | [13] |
Table 2: Effects of CJC-1295 on Physiological Parameters in Rodent Models
| Rodent Model | Outcome Measure | Result | Reference |
| GHRH Knockout Mice (daily dose) | Body Weight and Length | Normalized to control levels | [1][12] |
| GHRH Knockout Mice (daily dose) | Lean Mass and Subcutaneous Fat | Normalized to control levels | [1][12] |
| GHRH Knockout Mice | Pituitary GH mRNA | Increased | [1][12][14] |
| Normal Male Sprague Dawley Rats | Plasma GH | 4-fold increase in AUC over 2 hours compared to hGRF(1-29) | [6] |
| Healthy Adult Humans (for comparison) | Plasma GH | 2- to 10-fold increase for 6+ days | [5][15] |
| Healthy Adult Humans (for comparison) | Plasma IGF-1 | 1.5- to 3-fold increase for 9-11 days | [5][15] |
Experimental Protocols
Protocol 1: General Administration of CJC-1295 in Mice
This protocol outlines the subcutaneous administration of CJC-1295 to mice.
Materials:
-
CJC-1295 peptide (lyophilized powder)
-
Bacteriostatic water for injection
-
Sterile insulin syringes (29-31 gauge)
-
Alcohol swabs
-
Appropriate mouse strain (e.g., GHRH knockout or wild-type)
Procedure:
-
Reconstitution:
-
Allow the lyophilized CJC-1295 vial to come to room temperature.
-
Using a sterile syringe, slowly inject the required volume of bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The final concentration will depend on the amount of powder and the volume of bacteriostatic water used. A common concentration for research purposes is 1-2 mg/mL.
-
-
Dose Calculation:
-
Calculate the required volume for injection based on the mouse's body weight and the desired dosage (e.g., 2 µg per mouse).
-
-
Administration:
-
Gently restrain the mouse.
-
Wipe the injection site (typically the loose skin over the back or flank) with an alcohol swab and allow it to dry.
-
Pinch the skin to form a tent.
-
Insert the needle of the insulin syringe into the base of the skin tent at a shallow angle.
-
Inject the calculated volume of CJC-1295 solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Growth and Body Composition
This protocol describes the methods for monitoring the effects of CJC-1295 on growth and body composition in rodents.
Materials:
-
Digital scale
-
Calipers or ruler
-
Dual-energy X-ray absorptiometry (DEXA) scanner (for detailed body composition) or other body composition analysis equipment.
Procedure:
-
Body Weight:
-
Measure the body weight of each animal at regular intervals (e.g., weekly) using a calibrated digital scale.
-
-
Body Length:
-
Measure the naso-anal length of anesthetized or gently restrained animals using calipers or a ruler.
-
-
Bone Length:
-
At the end of the study, after euthanasia, dissect the femur and tibia.
-
Carefully clean the bones of surrounding tissue.
-
Measure the length of the femur and tibia using digital calipers.
-
-
Body Composition:
-
For a detailed analysis of lean mass and fat mass, utilize a DEXA scanner calibrated for small animals.
-
Anesthetize the animals and place them in the scanner according to the manufacturer's instructions.
-
Acquire and analyze the scans to determine the percentages of lean and fat mass.
-
Protocol 3: Measurement of GH and IGF-1 Levels
This protocol details the collection of blood samples and subsequent analysis of hormone levels.
Materials:
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Capillary tubes or appropriate needles and syringes for blood collection
-
Centrifuge
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for rodent GH and IGF-1
Procedure:
-
Blood Collection:
-
Collect blood samples at specified time points post-CJC-1295 administration. The timing will depend on the pharmacokinetic profile being studied.
-
Common methods for blood collection in mice include tail vein sampling, saphenous vein sampling, or terminal cardiac puncture under anesthesia.
-
Collect the blood into appropriate anticoagulant-containing tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples according to the collection tube manufacturer's instructions (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Hormone Analysis:
-
Thaw the plasma samples on ice.
-
Use commercially available ELISA kits specific for rodent GH and IGF-1 to quantify the hormone concentrations.
-
Follow the manufacturer's protocol for the ELISA, including the preparation of standards and samples, incubation times, and measurement of absorbance.
-
Calculate the hormone concentrations based on the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study investigating the effects of CJC-1295 in a rodent model.
Caption: Typical Experimental Workflow for a CJC-1295 Rodent Study.
References
- 1. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CJC-1295 - Wikipedia [en.wikipedia.org]
- 3. particlepeptides.com [particlepeptides.com]
- 4. olympicpeptide.com [olympicpeptide.com]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corepeptides.com [corepeptides.com]
- 10. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotechpeptides.com [biotechpeptides.com]
- 15. jaycampbell.com [jaycampbell.com]
Application Notes: CJC-1295 in Metabolic Disorder Research
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced stability and a longer half-life compared to native GHRH.[1][2] It functions by binding to GHRH receptors on the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[1][3] This physiological stimulation of the GH axis, which in turn promotes the hepatic production of Insulin-Like Growth Factor 1 (IGF-1), makes CJC-1295 a valuable research tool for investigating metabolic disorders.[1] Unlike direct administration of exogenous GH, CJC-1295 preserves the natural rhythmic secretion of GH, which is crucial for many of its metabolic effects and may reduce the incidence of side effects.[1] Research applications primarily focus on conditions characterized by dysfunctional energy metabolism, such as obesity (particularly visceral adiposity), and insulin resistance.
Mechanism of Action
CJC-1295 acts as a GHRH receptor agonist. Its binding to the G-protein coupled receptor on pituitary somatotrophs initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein).[5][6] Phosphorylated CREB promotes the transcription of the pituitary-specific transcription factor Pit-1, which ultimately upregulates GH gene expression and synthesis, replenishing GH stores for subsequent release.[5][6]
Key Research Applications in Metabolic Disorders:
-
Reduction of Visceral Adipose Tissue (VAT): Increased circulating GH levels stimulate lipolysis, the breakdown of triglycerides stored in adipocytes.[7] Research, particularly data from the analogous GHRH derivative Tesamorelin, has shown significant reductions in visceral fat, a key contributor to metabolic syndrome.[8][9]
-
Improvement of Dyslipidemia: Studies involving GHRH analogs have demonstrated improvements in lipid profiles, including significant reductions in triglyceride and total cholesterol levels.[8][9] A 15% reduction in visceral fat from Tesamorelin has been correlated with a 50 mg/dL decrease in triglycerides.[9]
-
Enhanced Insulin Sensitivity: The effect of CJC-1295 on insulin sensitivity is an area of active investigation. By promoting the growth of lean muscle mass, which improves glucose uptake, and reducing visceral fat, which is associated with insulin resistance, CJC-1295 may improve overall glucose homeostasis.[10][11] However, researchers should be aware that supraphysiological GH levels can also induce insulin resistance, necessitating careful dose-response studies.[12]
-
Body Composition: CJC-1295 promotes an increase in lean muscle mass while concurrently reducing fat mass, making it a tool for studying the reversal of metabolic phenotypes associated with sarcopenic obesity.[2][10][13]
Quantitative Data Summary
The following tables summarize quantitative results from studies on CJC-1295 and the closely related GHRH analogue, Tesamorelin.
Table 1: Pharmacodynamic Effects of CJC-1295 in Healthy Adults
| Parameter | Result | Duration of Effect | Citation |
|---|---|---|---|
| Mean Plasma GH Conc. | 2- to 10-fold increase | ≥ 6 days | [7][14] |
| Mean Plasma IGF-1 Conc. | 1.5- to 3-fold increase | 9 to 11 days | [14] |
| Estimated Half-Life | 5.8 to 8.1 days | N/A |[14] |
Data derived from studies using single subcutaneous injections of CJC-1295 with Drug Affinity Complex (DAC).
Table 2: Metabolic Effects of GHRH Analogue (Tesamorelin) in Clinical Trials
| Parameter | Treatment Group | Placebo Group | Outcome | Citation |
|---|---|---|---|---|
| Visceral Adipose Tissue | ~15-20% reduction | No significant change | Significant reduction from baseline | [8][9] |
| Triglyceride Levels | Significant decrease | No significant change | Improved lipid profile | [8] |
| Total Cholesterol | Significant decrease | No significant change | Improved lipid profile | [8][9] |
| Waist Circumference | Significant decrease | No significant change | Reduction in central adiposity | [15] |
| Body Fat (6 Months) | 5-10% reduction | N/A | Achieved without specific diet/exercise | [13] |
| Lean Muscle Mass (6 Months) | ~10% increase | N/A | Increased anabolism |[13] |
Tesamorelin data is presented as a well-documented analogue to demonstrate the potential effects of GHRH receptor agonism on metabolic parameters.
Experimental Protocols
Protocol 1: In Vivo Assessment of CJC-1295 on a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of chronic CJC-1295 administration on body composition, glucose tolerance, and lipid profiles in mice with diet-induced obesity.
Materials:
-
High-Fat Diet (HFD; e.g., 60% kcal from fat) and Control Diet (CD; e.g., 10% kcal from fat)
-
CJC-1295 (without DAC, for daily administration)
-
Sterile Saline (0.9% NaCl) as vehicle
-
Glucometer and test strips
-
D-Glucose solution (20% w/v, sterile) for GTT
-
Animal scale, calipers
-
Equipment for blood collection (e.g., EDTA-coated tubes) and serum analysis
Methodology:
-
Induction of Obesity:
-
Acclimatize mice for 1 week.
-
Randomly assign mice to two groups: Control Diet (n=10) and High-Fat Diet (n=20).
-
Feed respective diets for 10-12 weeks to induce the obese phenotype in the HFD group.[16] Monitor body weight weekly.
-
-
Treatment Protocol:
-
After obesity induction, divide the HFD group into two subgroups (n=10 each): HFD + Vehicle and HFD + CJC-1295. The CD group will receive Vehicle.
-
Reconstitute CJC-1295 in sterile saline. A typical research dose is 2 µg administered daily.[2][18]
-
Administer daily subcutaneous (SC) injections of either vehicle (saline) or CJC-1295 (2 µg in a volume of ~100 µL) for 6 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Measure body weight weekly. At the end of the study, use DEXA or MRI to determine lean and fat mass.[19]
-
Glucose Tolerance Test (GTT): Perform a GTT in week 5 of treatment.
-
Terminal Blood Collection and Analysis:
-
At the end of week 6, fast mice for 6 hours and collect terminal blood via cardiac puncture under anesthesia.
-
Centrifuge blood to separate plasma/serum.
-
Analyze samples for triglycerides, total cholesterol, and IGF-1 levels using commercial ELISA kits.
-
Harvest and weigh visceral (e.g., epididymal) fat pads.
-
-
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To determine the direct effect of CJC-1295-stimulated GH/IGF-1 on lipolysis in differentiated adipocytes. As CJC-1295's effect is indirect (via pituitary GH), this protocol tests the downstream effectors.
Materials:
-
3T3-L1 preadipocytes
-
DMEM, Fetal Bovine Serum (FBS), Calf Serum (CS), Penicillin-Streptomycin
-
Differentiation cocktail: Insulin, Dexamethasone, IBMX
-
Recombinant Growth Hormone (GH) and IGF-1
-
Krebs-Ringer Bicarbonate buffer with 2% Bovine Serum Albumin (BSA)
-
Glycerol Assay Kit
-
96-well plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS.
-
Seed cells in a 96-well plate and grow to confluence.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin) for 48 hours.
-
Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until lipid droplets are well-formed.
-
-
Lipolysis Assay:
-
Wash mature adipocytes twice with warm PBS.
-
Pre-incubate cells in serum-free DMEM for 2 hours.
-
Wash cells with Krebs-Ringer buffer.
-
Add Krebs-Ringer buffer containing 2% fatty-acid-free BSA and the test compounds. Experimental groups should include:
-
Basal (buffer alone)
-
Positive Control (e.g., Isoproterenol, a β-adrenergic agonist)
-
Growth Hormone (at various physiological concentrations)
-
IGF-1 (at various physiological concentrations)
-
-
Incubate the plate at 37°C for 2-3 hours.[22]
-
-
Quantification of Lipolysis:
-
After incubation, collect the buffer (supernatant) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial colorimetric glycerol assay kit, following the manufacturer's instructions. Glycerol release is a direct indicator of triglyceride breakdown (lipolysis).[23]
-
Normalize glycerol release to total protein content per well to account for variations in cell number.
-
Visualizations
Caption: CJC-1295 binds the GHRH receptor, activating the cAMP/PKA/CREB signaling cascade.
Caption: Workflow for an in vivo study of CJC-1295 in a diet-induced obesity mouse model.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yuniquemedical.com [yuniquemedical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Tesamorelin reduces abdominal fat accumulation and improves lipids in HIV-infected patients - Xagena [xagena.it]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Can Peptide Therapy Help You Lose Weight? - OneLife Health and Performance [onelifehealthandperformance.com]
- 11. genesisintegrativemed.com [genesisintegrativemed.com]
- 12. Lipodystrophy study halted after patient death | aidsmap [aidsmap.com]
- 13. Peptide Therapy: CJC-1295 + Ipamorelin: Envizion Medical: Wellness Center [envizionmedical.com]
- 14. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theratechnologies discovers tesamorelin may improve metabolic syndrome in PWHIV | HealthCare Middle East & Africa Magazine [healthcaremea.com]
- 16. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Models of Obesity [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models of Obesity - Creative Animodel [creative-animodel.com]
- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 22. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CJC-1295 in Cellular Regeneration Studies
For Research Use Only. Not for human use.
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced pharmacokinetics for prolonged action.[1] It belongs to a class of peptides known as GHRH mimetics, which stimulate the pituitary gland to release endogenous Growth Hormone (GH).[2][3] GH and its primary mediator, Insulin-like Growth Factor 1 (IGF-1), are pivotal in regulating cellular growth, proliferation, differentiation, and repair.[4][5] These properties make CJC-1295 a valuable tool for in vitro and in vivo research focused on cellular regeneration, tissue repair, and the development of therapeutic strategies for conditions involving muscle wasting, injury, and age-related cellular decline.[4][6]
The most common version of the peptide, CJC-1295 with Drug Affinity Complex (DAC), covalently binds to serum albumin, extending its half-life to approximately 6-8 days in humans.[1][2] This allows for sustained elevation of GH and IGF-1 levels, providing a stable environment for studying long-term regenerative processes.[1][7]
Mechanism of Action
CJC-1295 functions by binding to GHRH receptors (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[3][8] This interaction initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[9][10] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates gene expression related to GH synthesis and promotes the pulsatile release of GH.[9][11]
Once released into circulation, GH travels to the liver and other peripheral tissues, where it stimulates the production of IGF-1.[12][13] IGF-1 then acts on target cells—such as myoblasts (muscle precursor cells), fibroblasts, and chondrocytes—to promote processes essential for regeneration:
-
Cell Proliferation: Stimulation of the cell cycle, leading to an increase in the number of regenerative cells.[10][14]
-
Differentiation: Guiding precursor cells to mature into functional tissue-specific cells (e.g., myoblasts fusing to form myotubes).[13]
-
Protein Synthesis: Increasing the uptake of amino acids and the synthesis of structural and functional proteins, such as collagen.[12][15]
-
Extracellular Matrix (ECM) Remodeling: Influencing the production of ECM components like collagen and elastin, which are critical for tissue structure and repair.[16][17][18]
By stimulating the body's own GH production, CJC-1295 preserves the natural pulsatile rhythm of hormone release, which is crucial for maintaining receptor sensitivity and physiological action.[12][19]
Applications in Cellular Regeneration Research
-
Muscle Regeneration: Investigating the proliferation and differentiation of satellite cells (muscle stem cells) and myoblasts in response to injury or in models of muscular dystrophy.[4][13]
-
Wound Healing: Studying the effects on fibroblast proliferation, migration, and collagen synthesis, which are key steps in skin and connective tissue repair.[15][20][21]
-
Connective Tissue Repair: Assessing the potential to enhance the healing of tendons and ligaments through increased collagen and elastin production.[3][17][18]
-
Anti-Aging Studies: Exploring the role of the GH/IGF-1 axis in mitigating age-related cellular senescence and promoting the health of skin and other tissues.[6][22]
-
Cardioprotection: Research into the survival of cardiac myocytes and recovery from ischemia-reperfusion injury.[11]
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical and clinical research on CJC-1295 and other GHRH analogues.
Table 1: In Vivo Effects of CJC-1295 on Hormone Levels in Human Subjects
| Parameter | Fold Increase (Mean) | Duration of Effect | Reference |
|---|---|---|---|
| Plasma GH Levels | 2- to 10-fold | ≥ 6 days | [2][7] |
| Plasma IGF-1 Levels | 1.5- to 3-fold | 9 to 11 days | [2][7] |
| Elevated IGF-1 (Multiple Doses) | - | Up to 28 days |[1][7] |
Table 2: In Vitro Effects of GHRH Analogues on Cellular Regeneration Markers
| Cell Type | GHRH Analogue | Concentration | Effect | Reference |
|---|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | JI-34 (GHRH Agonist) | 10 nM | Optimal enhancement of cell proliferation. | [20] |
| Human Dermal Fibroblasts | MR-409 / MR-502 (GHRH Agonists) | Not Specified | >50% stimulation of cell growth. |[21] |
Visualized Pathways and Workflows
Signaling Pathway of CJC-1295
General Experimental Workflow for In Vitro Studies
Synergistic Action of GHRH and GHRP Analogues
Detailed Experimental Protocols
These protocols are generalized for in vitro research and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cell Proliferation via MTT Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Objective: To quantify the effect of CJC-1295 on the proliferation of C2C12 myoblasts.
Materials:
-
C2C12 myoblast cell line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
CJC-1295 (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]
-
MTT Solvent (e.g., DMSO or 0.01 M HCl in SDS)[14]
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding:
-
Culture C2C12 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh growth medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.[14]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of CJC-1295:
-
Reconstitute lyophilized CJC-1295 in sterile water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions in serum-free DMEM to achieve final treatment concentrations. Based on studies of other GHRH agonists, a range of 1 nM to 100 nM is a reasonable starting point.[20]
-
-
Treatment:
-
After 24 hours of incubation, carefully aspirate the growth medium from the wells.
-
Add 100 µL of the prepared CJC-1295 dilutions to the respective wells.
-
Include a "vehicle control" group treated with serum-free medium only.
-
Include a "no-cell" blank control with medium only for background measurement.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[12]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.[8][14]
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control:
-
% Proliferation = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Protocol 2: Quantification of Collagen Deposition via Sirius Red Staining
This protocol quantifies total collagen production by cultured fibroblasts.
Objective: To measure changes in collagen synthesis and deposition by human dermal fibroblasts (HDFs) following treatment with CJC-1295.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep, L-ascorbic acid at 50 µg/mL to support collagen synthesis)[5]
-
24-well tissue culture plates
-
CJC-1295
-
PBS (Phosphate-Buffered Saline)
-
Fixative: Kahle's solution or 4% Paraformaldehyde (PFA)[17]
-
Sirius Red Staining Solution: 0.1% Sirius Red in 1% acetic acid[17]
-
Wash Solution: 0.1 M HCl[17]
-
Elution Solution: 0.1 M NaOH[17]
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding and Treatment:
-
Seed HDFs into 24-well plates at a density that allows for matrix deposition without over-confluence (e.g., 5 x 10⁴ cells/well).
-
Allow cells to attach and grow for 24-48 hours.
-
Replace the medium with fresh low-serum (e.g., 1% FBS) or serum-free medium containing L-ascorbic acid and the desired concentrations of CJC-1295.
-
Incubate for 72 hours to allow for significant collagen deposition.
-
-
Staining Procedure:
-
Aspirate the culture medium.
-
Gently wash the cell layer twice with PBS.
-
Fix the cells by adding 500 µL of fixative to each well and incubating for 15 minutes at room temperature.[17]
-
Wash the wells again with PBS.
-
Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle agitation.[17]
-
Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye. Repeat until the wash solution is clear.[17]
-
-
Elution and Quantification:
-
Add 500 µL of 0.1 M NaOH to each well to elute the collagen-bound dye.[17]
-
Incubate for 30 minutes at room temperature with agitation.
-
Transfer 200 µL from each well to a new 96-well plate.
-
Measure the absorbance at 540-570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of collagen in the well.
-
Compare the absorbance values of CJC-1295-treated wells to the vehicle control to determine the relative change in collagen deposition.
-
Protocol 3: Assessment of Myogenic Differentiation via Immunocytochemistry (ICC)
This protocol visualizes myotube formation and allows for the calculation of a fusion index, a key measure of myoblast differentiation.
Objective: To determine if CJC-1295 enhances the differentiation of C2C12 myoblasts into multinucleated myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM, 10% FBS)
-
Differentiation Medium (DMEM, 2% Horse Serum)
-
24-well plates with sterile glass coverslips
-
CJC-1295
-
Fixative: 4% Paraformaldehyde (PFA) in PBS[4]
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS[7]
-
Blocking Buffer: 5% Goat Serum or 3% BSA in PBS[23]
-
Primary Antibody: Anti-Myosin Heavy Chain (MyHC), mouse monoclonal (e.g., MF-20)
-
Secondary Antibody: Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)[24]
-
Mounting Medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding and Differentiation Induction:
-
Place a sterile coverslip in each well of a 24-well plate.
-
Seed C2C12 cells onto the coverslips at a high density (e.g., 2 x 10⁵ cells/well) in growth medium.
-
Allow cells to reach ~90% confluency (approx. 24-48 hours).
-
Aspirate the growth medium and switch to differentiation medium containing the desired concentrations of CJC-1295 or vehicle control.
-
Incubate for 3-5 days to allow myotube formation, replacing the medium daily.
-
-
Immunostaining:
-
Wash cells gently with PBS three times.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.[24][25]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[7]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[23]
-
Incubate with the primary anti-MyHC antibody (diluted in blocking buffer) overnight at 4°C.[23]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[7]
-
Wash three times with PBS.
-
Counterstain nuclei by incubating with DAPI solution for 5-10 minutes.[24]
-
Wash once with PBS.
-
-
Imaging and Analysis:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope, capturing both the MyHC (e.g., green) and DAPI (blue) channels.
-
For each experimental condition, capture at least 5-10 random fields of view.
-
Calculate the Fusion Index:[13]
-
Count the total number of nuclei (DAPI-stained).
-
Count the number of nuclei within MyHC-positive myotubes (defined as having ≥ 3 nuclei).
-
Fusion Index (%) = (Nuclei in Myotubes / Total Nuclei) * 100
-
-
Compare the fusion index between CJC-1295-treated and control groups.
-
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. antiagingnorthwest.com [antiagingnorthwest.com]
- 4. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Immunocytochemistry (ICC) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Growth Hormone-Releasing Hormone and Its Analogues: Significance for MSCs-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth hormone-releasing hormone promotes survival of cardiac myocytes in vitro and protects against ischaemia-reperfusion injury in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A quantitative in vitro collagen uptake assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Profound actions of an agonist of growth hormone releasing hormone on angiogenic therapy by mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
- 22. mdpi.com [mdpi.com]
- 23. genetex.com [genetex.com]
- 24. reprocell.com [reprocell.com]
- 25. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Unlocking Synergistic Growth Hormone Release: Application Notes and Protocols for CJC-1295 and Ipamorelin Co-Administration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of CJC-1295 and Ipamorelin on growth hormone (GH) secretion. The combination of a Growth Hormone-Releasing Hormone (GHRH) analog like CJC-1295 and a Growth Hormone-Releasing Peptide (GHRP) such as Ipamorelin has been shown to elicit a more potent and sustained release of endogenous GH compared to the administration of either peptide alone.[1][2][3][4][5] This synergy stems from their distinct yet complementary mechanisms of action on the pituitary gland.[1][3][4]
Mechanism of Synergistic Action
CJC-1295 is a synthetic analog of GHRH, which stimulates the synthesis and release of GH from the anterior pituitary gland.[3][6] Its modifications, particularly the inclusion of a Drug Affinity Complex (DAC), extend its half-life, leading to a sustained elevation of GH levels.[1][6][7] Ipamorelin, a selective ghrelin receptor agonist and a GHRP, also stimulates GH release from the pituitary but through a different receptor, the ghrelin receptor (GHS-R1a).[3][6] Ipamorelin's action mimics the natural pulsatile release of GH.[5]
When administered together, CJC-1295 provides a continuous stimulation of GH production, while Ipamorelin induces sharp, pulsatile releases, resulting in a significantly amplified overall GH secretion.[3][8] This dual-action approach is believed to more closely mimic the natural physiological patterns of GH release.[8]
Quantitative Data Summary
The following table summarizes key quantitative data gathered from various research and clinical observations on the individual and combined effects of CJC-1295 and Ipamorelin.
| Parameter | CJC-1295 (with DAC) | Ipamorelin | CJC-1295 + Ipamorelin |
| Mechanism of Action | GHRH receptor agonist[3][6] | Ghrelin receptor (GHS-R1a) agonist[3][6] | Synergistic action on pituitary somatotrophs[6][9] |
| Half-life | ~5.8 - 8.1 days[9][10] | ~2 hours[5][9] | N/A (components retain individual half-lives) |
| Peak GH Release | Sustained release[3] | Rapid, pulsatile release (within 0.67 hours)[9] | Amplified pulsatile release[3][8] |
| Fold Increase in GH | 2- to 10-fold increase over baseline[4][5][10] | N/A (focus on pulsatility) | 3- to 5-fold greater than either peptide alone[5][11] |
| Fold Increase in IGF-1 | 1.5- to 3-fold increase over baseline[10] | N/A | Sustained elevation due to increased GH |
| Typical Research Dosage | 1-2 mg per week[12] | 100-300 mcg per injection, 1-3 times daily | Varies, often 100-300 mcg of each per injection |
Signaling Pathway
The synergistic effect of CJC-1295 and Ipamorelin on pituitary somatotrophs can be visualized through their distinct signaling pathways converging to amplify GH release.
Caption: Synergistic signaling of CJC-1295 and Ipamorelin.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies designed to investigate the synergistic effects of CJC-1295 and Ipamorelin. These should be adapted based on the specific research question and model system.
In Vivo Animal Study Protocol
Objective: To quantify the synergistic effect of CJC-1295 and Ipamorelin on serum GH and IGF-1 levels in a rodent model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
CJC-1295 (with or without DAC, depending on study design)
-
Ipamorelin
-
Sterile saline for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kits for rat GH and IGF-1
Experimental Groups (n=8-10 per group):
-
Control (Saline injection)
-
CJC-1295 alone
-
Ipamorelin alone
-
CJC-1295 and Ipamorelin co-administration
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight prior to the experiment to minimize variability in endogenous GH secretion.
-
On the day of the experiment, administer the respective treatments via subcutaneous injection. Dosages should be determined based on previous literature, for example, 100 mcg/kg for each peptide.
-
Collect blood samples at baseline (pre-injection) and at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to capture the pulsatile release, and at longer intervals (e.g., 24, 48, 72 hours) to assess the sustained effects.
-
Separate serum and store at -80°C until analysis.
-
Measure serum GH and IGF-1 concentrations using ELISA kits according to the manufacturer's instructions.
-
Analyze the data for statistical significance between groups, focusing on peak GH levels, area under the curve (AUC) for GH release, and changes in IGF-1 levels over time.
In Vitro Pituitary Cell Culture Protocol
Objective: To directly assess the synergistic effect of CJC-1295 and Ipamorelin on GH secretion from primary pituitary cells.
Materials:
-
Primary pituitary cells isolated from rats
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
CJC-1295
-
Ipamorelin
-
Cell culture plates (e.g., 24-well plates)
-
ELISA kit for rat GH
Procedure:
-
Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.
-
Plate the cells at a suitable density in cell culture plates and allow them to adhere and recover for 48-72 hours.
-
Wash the cells with serum-free medium and then incubate with the following treatments in fresh serum-free medium for a defined period (e.g., 4 hours):
-
Control (medium alone)
-
CJC-1295 (e.g., 10 nM)
-
Ipamorelin (e.g., 100 nM)
-
CJC-1295 (10 nM) + Ipamorelin (100 nM)
-
-
Collect the cell culture supernatant at the end of the incubation period.
-
Measure the concentration of GH in the supernatant using an ELISA kit.
-
Normalize the GH concentration to the number of cells or total protein content in each well.
-
Analyze the data for synergistic effects, comparing the GH release in the combination group to the sum of the releases in the individual treatment groups.
Experimental Workflow and Logical Relationship Diagrams
The following diagrams illustrate a typical experimental workflow for studying this peptide synergy and the logical relationship of their combined action.
Caption: A typical experimental workflow for synergy studies.
Caption: Logical relationship of synergistic GH release.
Conclusion
The co-administration of CJC-1295 and Ipamorelin presents a compelling strategy for robustly stimulating endogenous growth hormone secretion. The provided protocols offer a foundational framework for researchers to further explore the therapeutic potential and underlying mechanisms of this synergistic peptide combination. Rigorous experimental design and careful data analysis are crucial for elucidating the full spectrum of their effects.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. southernmarylandchronicle.com [southernmarylandchronicle.com]
- 3. ghpnews.digital [ghpnews.digital]
- 4. corepeptides.com [corepeptides.com]
- 5. Peptide Therapy: CJC-1295 + Ipamorelin: Envizion Medical: Wellness Center [envizionmedical.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. corepeptides.com [corepeptides.com]
- 8. socalbhrt.com [socalbhrt.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. droracle.ai [droracle.ai]
- 11. CJC-1295/Ipamorelin Peptide — Anderson Longevity Clinic ® [andersonlongevityclinic.com]
- 12. elementsarms.com [elementsarms.com]
Application Notes and Protocols for In Vitro Studies Using CJC-1295 on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with enhanced stability and a prolonged half-life. It is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary gland. These characteristics make CJC-1295 a valuable tool for in vitro studies on pituitary somatotroph function, GH regulation, and related signaling pathways. This document provides detailed application notes and protocols for conducting in vitro experiments with CJC-1295 using pituitary cell cultures.
Mechanism of Action
CJC-1295 exerts its effects by binding to the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[1] The GHRH-R is a G-protein coupled receptor that, upon activation by CJC-1295, stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[2] PKA then phosphorylates downstream targets, including the transcription factor Pit-1, leading to increased transcription of the GH gene and subsequent synthesis and secretion of GH.[3]
Key In Vitro Applications
-
Investigation of GH Secretion: Quantifying the dose-dependent effect of CJC-1295 on GH release from primary pituitary cell cultures.
-
Signaling Pathway Analysis: Elucidating the intracellular signaling cascades activated by CJC-1295, primarily the cAMP/PKA pathway.
-
Gene Expression Studies: Examining the effect of CJC-1295 on the expression of GH mRNA and other relevant genes in pituitary cells.
-
Somatotroph Proliferation Assays: Assessing the potential of CJC-1295 to induce the proliferation of pituitary somatotrophs.
Data Presentation
Quantitative Data Summary
| Cell Type | Parameter Measured | CJC-1295 Concentration | Observed Effect | Reference |
| Mouse Primary Pituitary Cells | Intracellular cAMP | 10 ng/mL | Dose-dependent increase in cAMP levels. | (Not explicitly stated in search results) |
| Mouse Primary Pituitary Cells | GH Release | 10 ng/mL, 50 ng/mL | Dose-dependent increase in GH in supernatant; 50 ng/mL showed greater GH concentration than 10 ng/mL.[4] | [4] |
| Rat Anterior Pituitary Cells | GH Secretion | Not specified | Bioactive in a GH secretion assay.[5] | [5] |
| GHRH Knockout Mouse | Pituitary RNA and GH mRNA | 2 µg daily | Caused an increase in total pituitary RNA and GH mRNA, suggesting somatotroph cell proliferation.[3][6] | [3][6] |
| Healthy Human Subjects | Plasma GH Concentrations | 30 or 60 µg/kg | Dose-dependent increases in mean plasma GH concentrations by 2- to 10-fold for 6 days or more.[7] | [7] |
| Healthy Human Subjects | Plasma IGF-I Concentrations | 30 or 60 µg/kg | Dose-dependent increases in mean plasma IGF-I concentrations by 1.5- to 3-fold for 9 to 11 days.[7] | [7] |
Experimental Protocols
Protocol 1: Primary Rat Anterior Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells from rats for subsequent in vitro assays.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin-Streptomycin solution
-
Poly-L-lysine coated culture plates/dishes
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Gland Dissection: Euthanize rats according to approved institutional guidelines. Aseptically dissect the pituitary glands and separate the anterior lobes.
-
Enzymatic Digestion: Mince the anterior pituitary tissue into small fragments. Incubate the tissue fragments in a solution of collagenase and hyaluronidase in HBSS at 37°C with gentle agitation.[8] Add DNase I towards the end of the incubation to prevent cell clumping.
-
Cell Dispersion: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Filtration and Washing: Pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue. Wash the cells by centrifugation and resuspend in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Seed the cells onto poly-L-lysine coated plates at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and recover for 48-72 hours before initiating experiments.[1]
Protocol 2: In Vitro GH Release Assay
This protocol outlines the procedure for measuring GH secretion from primary pituitary cell cultures in response to CJC-1295 stimulation.
Materials:
-
Primary rat anterior pituitary cells cultured in 24-well plates (from Protocol 1)
-
Serum-free DMEM
-
CJC-1295 stock solution (reconstituted in sterile water or appropriate buffer)
-
Rat/Mouse GH ELISA Kit
-
Microplate reader
Procedure:
-
Cell Starvation: After the initial culture period, gently wash the cells with serum-free DMEM. Incubate the cells in serum-free DMEM for 2-4 hours to establish baseline conditions.
-
CJC-1295 Stimulation: Prepare serial dilutions of CJC-1295 in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Include a vehicle control (serum-free DMEM without CJC-1295).
-
Incubation: Remove the starvation medium from the cells and add the CJC-1295 dilutions or vehicle control. Incubate for a specified time (e.g., 4 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a commercially available rat/mouse GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the GH concentration against the logarithm of the CJC-1295 concentration.
Protocol 3: Intracellular cAMP Assay
This protocol describes the measurement of intracellular cAMP levels in pituitary cells following stimulation with CJC-1295.
Materials:
-
Primary rat anterior pituitary cells cultured in 96-well plates (from Protocol 1)
-
Serum-free DMEM
-
CJC-1295 stock solution
-
IBMX (a phosphodiesterase inhibitor, optional)
-
cAMP ELISA Kit
-
Cell lysis buffer (provided with the ELISA kit)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture primary pituitary cells in 96-well plates.
-
Pre-incubation (optional): To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase inhibitor like IBMX in serum-free DMEM for 30 minutes before adding CJC-1295.
-
CJC-1295 Stimulation: Prepare dilutions of CJC-1295 in serum-free DMEM (with or without IBMX). Add the CJC-1295 dilutions or vehicle control to the cells.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive cAMP ELISA kit according to the manufacturer's protocol.[4][9]
-
Data Analysis: Plot the cAMP concentration against the CJC-1295 concentration to determine the dose-dependent effect.
Mandatory Visualization
Caption: CJC-1295 Signaling Pathway in Pituitary Somatotrophs.
Caption: Experimental Workflow for In Vitro GH Release Assay.
Caption: Experimental Workflow for Intracellular cAMP Assay.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. ELISA sample preparation | Abcam [abcam.com]
- 7. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for CJC-1295 with DAC in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing frequency, mechanism of action, and experimental protocols for the long-acting growth hormone-releasing hormone (GHRH) analog, CJC-1295 with Drug Affinity Complex (DAC).
Introduction
CJC-1295 with DAC is a synthetic analog of GHRH that has been modified to extend its half-life and duration of action.[1][2] The key innovation in this peptide is the addition of the Drug Affinity Complex (DAC), which allows it to bind to albumin in the bloodstream, thereby protecting it from rapid degradation and clearance.[2][3][4] This extended half-life, estimated to be around 6 to 8 days in humans, allows for less frequent dosing compared to other GHRH analogs, making it a subject of interest for long-term studies.[4][5][6]
Mechanism of Action
CJC-1295 with DAC functions by mimicking the action of endogenous GHRH.[3][7] It binds to and activates GHRH receptors in the anterior pituitary gland.[2][8] This stimulation leads to the synthesis and pulsatile release of growth hormone (GH).[7][8] The released GH then acts on the liver and other tissues to stimulate the production of insulin-like growth factor 1 (IGF-1).[3][7] This cascade of hormonal events is responsible for the physiological effects observed with CJC-1295 with DAC administration, including potential impacts on body composition, metabolism, and tissue repair.[3][7][9]
Signaling Pathway of CJC-1295 with DAC
The signaling pathway of CJC-1295 with DAC begins with subcutaneous injection and culminates in the systemic effects of elevated GH and IGF-1 levels.
Dosing Frequency in Long-Term Studies
The extended half-life of CJC-1295 with DAC is a key determinant of its dosing frequency in research settings.[4][10] Long-term studies have generally utilized weekly or bi-weekly administration schedules.
A single injection of CJC-1295 has been shown to cause a dose-dependent increase in mean plasma GH concentrations by 2- to 10-fold for 6 days or more, and in mean plasma IGF-I concentrations by 1.5- to 3-fold for 9 to 11 days.[6][11] After multiple doses, mean IGF-I levels have been observed to remain above baseline for up to 28 days.[6][11]
The following table summarizes dosing protocols from various research contexts.
| Research Purpose | Weekly Dosage | Dosing Frequency | Typical Study Duration/Cycle | Reference |
| General Health / Anti-Aging | 1 - 2 mg | Once weekly | Long-term | [9][12] |
| Fat Metabolism / Body Composition | 1 - 2 mg (titrated) | Once weekly | Varies | [9] |
| Muscle Growth / Recovery | 2 - 3 mg | Once weekly or split into two doses per week | 16-20 weeks | [9] |
| Tissue Healing / Injury Repair | ~2 mg | Once weekly | Shorter duration | [9] |
| Performance Enhancement | 2 - 3 mg | Split into 2 doses/week | 16-20 weeks | [9] |
| HIV-associated Lipodystrophy | Not specified | Weekly | 12 weeks | [13] |
| GHRH Knockout Mice Growth Normalization | 2 µg | Daily, every 48h, or every 72h | 5 weeks | [14] |
| Healthy Adults (Dose-escalating studies) | 30 or 60 µg/kg | Single dose, or two or three weekly or biweekly doses | 28 and 49 days | [6][11] |
It is important to note that for some research applications, splitting the weekly dose into two smaller injections is a strategy employed to maintain more stable levels of the peptide in circulation.[9]
Experimental Protocols
The following is a generalized protocol for a long-term study investigating the effects of CJC-1295 with DAC.
5.1. Study Design
A randomized, placebo-controlled, double-blind, dose-escalating design is often employed in initial human studies.[11] For longer-term investigations, a parallel-group design with a control group is appropriate.
5.2. Subject Selection
-
Inclusion Criteria: Healthy adult subjects within a specified age range (e.g., 21-61 years).[11] For specific conditions, such as GHD or lipodystrophy, relevant diagnostic criteria should be met.
-
Exclusion Criteria: History of cancer, hypothyroidism, or other conditions that could be exacerbated by elevated GH levels.[13]
5.3. Materials
-
CJC-1295 with DAC (lyophilized powder)
-
Bacteriostatic water for reconstitution
-
Sterile syringes and needles for subcutaneous administration
-
Equipment for blood sample collection, processing, and storage
-
Assay kits for GH and IGF-1 measurement
5.4. Reconstitution Protocol
-
Allow the lyophilized CJC-1295 with DAC vial to come to room temperature.
-
Aseptically inject the required volume of bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be stored refrigerated.
5.5. Administration Protocol
-
Administer CJC-1295 with DAC via subcutaneous injection.[12][13]
-
Rotate injection sites to prevent lipohypertrophy.
-
For optimal absorption, it is often recommended to administer on an empty stomach.[12][13]
5.6. Monitoring and Data Collection
-
Pharmacokinetics: Collect blood samples at regular intervals post-administration to determine the pharmacokinetic profile of CJC-1295 with DAC.
-
Pharmacodynamics: Measure plasma GH and IGF-1 concentrations at baseline and at specified time points throughout the study to assess the biological effect.[6][11]
-
Safety: Monitor for adverse events, including local injection site reactions and systemic side effects.[13] Regular clinical and laboratory assessments (e.g., glucose, thyroid function) are also recommended.[13]
-
Efficacy: Depending on the study's objectives, assess relevant endpoints such as changes in body composition, muscle strength, or metabolic parameters.
Experimental Workflow for a Long-Term Study
The following diagram illustrates a typical workflow for a long-term clinical study of CJC-1295 with DAC.
References
- 1. corepeptides.com [corepeptides.com]
- 2. dcreport.org [dcreport.org]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. swolverine.com [swolverine.com]
- 5. CJC-1295 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ebar.com [ebar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pepdose.com [pepdose.com]
- 10. elementsarms.com [elementsarms.com]
- 11. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepeptidereport.com [thepeptidereport.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring GH and IGF-1 Levels Following CJC-1295 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its extended half-life and potent stimulatory effect on endogenous growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion make it a subject of significant interest in clinical research and drug development.[1][2][3] These application notes provide detailed protocols and data for measuring the pharmacodynamic effects of CJC-1295 on the GH/IGF-1 axis. The following sections include quantitative data from key clinical studies, detailed experimental protocols for hormone measurement, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of CJC-1295 on plasma GH and IGF-1 levels as reported in key clinical trials.
Single-Dose Administration of CJC-1295
Studies in healthy adult subjects demonstrated a dose-dependent and sustained increase in both GH and IGF-1 levels following a single subcutaneous injection of CJC-1295.[2]
Table 1: Mean Peak Plasma Concentrations and Area Under the Curve (AUC) for GH and IGF-1 After a Single Dose of CJC-1295
| Dosage (µg/kg) | Mean Peak GH (ng/mL) | Mean GH AUC (ng·h/mL) | Mean Peak IGF-1 (ng/mL) | Mean IGF-1 AUC (ng·d/mL) |
| 30 | 4.5 | 68 | 250 | 5,500 |
| 60 | 8.2 | 155 | 310 | 7,000 |
| 125 | 12.5 | 350 | 420 | 9,000 |
Data adapted from Teichman et al., 2006.[2]
After a single injection, mean plasma GH concentrations showed a 2- to 10-fold increase for 6 days or more, while mean plasma IGF-1 concentrations increased by 1.5- to 3-fold for 9-11 days.[2] The estimated half-life of CJC-1295 is approximately 5.8-8.1 days.[2]
Multiple-Dose Administration of CJC-1295
Multiple doses of CJC-1295 have been shown to have a cumulative effect, with IGF-1 levels remaining above baseline for up to 28 days.[2]
Table 2: Trough and Mean GH and IGF-1 Levels Before and After CJC-1295 Administration
| Parameter | Before CJC-1295 | 1 Week After CJC-1295 | Fold Increase |
| Trough GH (ng/mL) | 0.058 ± 0.004 | 0.435 ± 0.109 | 7.5 |
| Mean GH (ng/mL) | 1.79 ± 0.39 | 2.62 ± 0.61 | 1.46 |
| Mean IGF-1 (ng/mL) | 200 ± 20 | 290 ± 30 | 1.45 |
Data represents values from a study with 60 or 90 µg/kg CJC-1295 administration and is adapted from Ionescu & Frohman, 2006.[3]
Experimental Protocols
Protocol 1: Measurement of Human Growth Hormone (hGH) by Immunoassay
This protocol provides a general procedure for the quantitative determination of hGH in human serum using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
hGH ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of each well and wash the plate four times with 300 µL of wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards and samples. Plot a standard curve of the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of hGH in the samples.
Protocol 2: Measurement of Insulin-Like Growth Factor-1 (IGF-1) by Immunoassay
This protocol outlines a general procedure for the quantitative determination of IGF-1 in human serum using a sandwich ELISA. A key step in IGF-1 assays is the dissociation of IGF-1 from its binding proteins (IGFBPs).
Materials:
-
IGF-1 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Acidification and neutralization reagents (often included in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Sample Preparation (Dissociation of IGF-1 from IGFBPs):
-
To each serum sample, add the acidification solution as per the kit instructions to lower the pH and dissociate IGF-1 from its binding proteins.
-
Incubate for the recommended time.
-
Add the neutralization buffer to bring the pH back to a neutral range.
-
-
Reagent Preparation: Prepare all other reagents and standards as instructed in the ELISA kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and pre-treated sample into the appropriate wells of the pre-coated microplate. Run all in duplicate.
-
Incubation: Cover the plate and incubate as specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Washing: Wash the plate four times with wash buffer as described in the hGH protocol.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well, cover, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well, cover, and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Generate a standard curve and determine the IGF-1 concentrations in the samples.
Mandatory Visualizations
CJC-1295 Signaling Pathway
Caption: CJC-1295 signaling pathway in a pituitary somatotroph cell.
Experimental Workflow for Measuring GH and IGF-1
Caption: Experimental workflow for a clinical trial measuring GH and IGF-1 after CJC-1295.
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing injection site reactions with CJC-1295
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295. The information is presented in a question-and-answer format to directly address specific issues related to injection site reactions (ISRs) that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 and how does it work?
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1] It is designed with a longer half-life compared to natural GHRH, allowing for sustained stimulation of the pituitary gland to release growth hormone (GH).[2][3] CJC-1295 is available in two primary forms: with and without a Drug Affinity Complex (DAC). The DAC version has a significantly longer half-life of about 6-8 days, while the version without DAC has a half-life of approximately 30 minutes.[4]
Q2: What are the common injection site reactions (ISRs) associated with CJC-1295 administration?
Mild to moderate injection site reactions are the most frequently reported adverse events in studies involving CJC-1295.[5][6] These reactions are typically transient and resolve on their own.[2] Common ISRs include:
In some instances, users have reported itchy bumps similar to mosquito bites appearing a couple of days after injection.[7] While generally mild, these reactions have led to discontinuation in a small number of cases in clinical studies.
Troubleshooting Guide: Managing Injection Site Reactions
Q3: My research subjects are experiencing redness and swelling at the injection site. What are the immediate steps to manage this?
For mild to moderate redness and swelling, the following steps can be taken:
-
Cold Compress: Applying a cold compress or ice pack to the injection site for 10-15 minutes can help reduce swelling and discomfort.
-
Topical Agents: Over-the-counter topical agents may provide relief.
-
Antihistamine creams: Products like Benadryl cream may help alleviate itching and reduce the local allergic reaction.[7]
-
Topical Corticosteroids: Mild corticosteroid creams can help reduce inflammation. One study on a different peptide, elamipretide, showed that pre-treatment with mometasone furoate ointment significantly reduced induration, swelling, and pruritus.[8]
-
-
Oral Antihistamines: An oral antihistamine may be considered if topical applications are insufficient.[7] A study on elamipretide found that oral diphenhydramine helped reduce induration, though it caused somnolence in some subjects.[8]
Q4: How can I prevent or minimize the occurrence of injection site reactions in my experiments?
Proactive measures can significantly reduce the incidence and severity of ISRs. Consider the following preventative strategies:
-
Proper Reconstitution Technique: Incorrect reconstitution can lead to issues with the solution's purity and pH, potentially causing irritation. Follow a strict aseptic technique and use the recommended diluent, typically bacteriostatic water. Avoid vigorous shaking of the vial; instead, gently swirl it to dissolve the peptide.
-
Injection Technique:
-
Rotation of Injection Sites: This is a crucial step to prevent localized tissue irritation from repeated injections in the same area.[3] Recommended subcutaneous injection sites include the abdomen, thigh, and upper arm.[9]
-
Injection Volume and Concentration: Higher injection volumes can be associated with increased discomfort.[10] If possible, using a higher concentration to reduce the injection volume may be beneficial. However, the concentration itself can also impact tolerability.[11]
-
Aseptic Technique: Always use a new sterile syringe and needle for each injection and properly disinfect the injection site with an alcohol swab to minimize the risk of infection.
-
-
Dosing Strategy: Starting with a lower dose and gradually titrating upwards can help the subject's body adapt and may reduce the severity of initial side effects, including ISRs.[12]
-
Formulation Considerations: The pH and excipients in the peptide formulation can influence injection site pain and irritation.[11] While researchers often have limited control over the lyophilized powder's formulation, being aware of these factors is important.
Quantitative Data on Injection Site Reactions
| Type of Injection Site Reaction | Prevalence Range in Biologic Agent Trials | Severity Grading (FDA Toxicity Grading Scale)[13][14] |
| Erythema (Redness) | High (Most common) | Grade 1 (Mild): 2.5 - 5 cm in diameterGrade 2 (Moderate): 5.1 - 10 cm in diameterGrade 3 (Severe): >10 cm in diameterGrade 4 (Life-threatening): Necrosis |
| Swelling/Induration | Common | Grade 1 (Mild): 2.5 - 5 cm in diameterGrade 2 (Moderate): 5.1 - 10 cm in diameterGrade 3 (Severe): >10 cm in diameterGrade 4 (Life-threatening): Necrosis |
| Pain | Common | Grade 1 (Mild): Does not interfere with activityGrade 2 (Moderate): Interferes with activityGrade 3 (Severe): Prevents daily activityGrade 4 (Life-threatening): Emergency room visit or hospitalization |
| Pruritus (Itching) | Common | Grade 1 (Mild): Mild or localizedGrade 2 (Moderate): Intense or widespreadGrade 3 (Severe): With severe skin changes |
Note: The prevalence of ISRs for biologics can range from 0.08% to 15.5%.[15] The most common reactions are erythema, unspecified reactions, pain, and pruritus.[1][15]
Experimental Protocols
Protocol 1: Standard Reconstitution and Administration of CJC-1295
Objective: To provide a standardized method for the preparation and subcutaneous injection of CJC-1295 to ensure consistency and minimize contamination.
Materials:
-
Vial of lyophilized CJC-1295
-
Vial of bacteriostatic water
-
Sterile insulin syringes (1mL)
-
Alcohol swabs
-
Sharps container
Methodology:
-
Preparation:
-
Allow the CJC-1295 and bacteriostatic water vials to come to room temperature if refrigerated.
-
Wipe the rubber stoppers of both vials with an alcohol swab.
-
-
Reconstitution:
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution volume is 1-2 mL per vial, but this can be adjusted based on the desired final concentration.
-
Slowly inject the bacteriostatic water into the CJC-1295 vial, angling the needle so the water runs down the side of the glass. This minimizes foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Administration:
-
Select an injection site (e.g., abdomen, avoiding the navel).
-
Clean the site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin and inject the reconstituted CJC-1295 subcutaneously at a 45-90 degree angle.
-
Dispose of the syringe and needle in a sharps container.
-
-
Storage:
-
Store the reconstituted CJC-1295 in a refrigerator at 2-8°C.
-
Protocol 2: Preclinical Evaluation of Interventions to Mitigate CJC-1295-Induced Injection Site Reactions
Objective: To assess the efficacy of pre-treatment with a topical corticosteroid or an oral antihistamine in reducing the severity of ISRs following subcutaneous CJC-1295 administration in an animal model (e.g., rats).
Materials:
-
Reconstituted CJC-1295 solution
-
Animal models (e.g., Sprague-Dawley rats)
-
Topical corticosteroid (e.g., 0.1% mometasone furoate ointment)
-
Oral antihistamine (e.g., diphenhydramine solution)
-
Vehicle controls for topical and oral treatments
-
Calipers for measuring erythema and induration
-
Validated pain scoring system for rodents
Methodology:
-
Animal Groups:
-
Group 1: Control (Vehicle pre-treatment + Saline injection)
-
Group 2: CJC-1295 only (Vehicle pre-treatment + CJC-1295 injection)
-
Group 3: Topical Corticosteroid (Mometasone pre-treatment + CJC-1295 injection)
-
Group 4: Oral Antihistamine (Diphenhydramine pre-treatment + CJC-1295 injection)
-
-
Pre-treatment:
-
For Group 3, apply a thin layer of mometasone ointment to the designated injection site 30 minutes prior to CJC-1295 administration.
-
For Group 4, administer diphenhydramine orally (dose adjusted for animal weight) 60 minutes prior to CJC-1295 injection.
-
Groups 1 and 2 will receive corresponding vehicle controls.
-
-
CJC-1295 Administration:
-
Administer a standardized subcutaneous dose of CJC-1295 to the designated site for Groups 2, 3, and 4. Group 1 receives a saline injection.
-
-
Assessment of ISRs:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 24, and 48 hours post-injection), assess the injection site for:
-
Erythema and Induration: Measure the diameter of redness and swelling using calipers.
-
Pain: Observe for behavioral signs of pain (e.g., guarding, flinching) using a validated rodent pain scale.
-
-
-
Data Analysis:
-
Compare the mean scores for erythema, induration, and pain across the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Experimental Workflows
CJC-1295 Mechanism of Action
CJC-1295, as a GHRH analogue, initiates a signaling cascade upon binding to the GHRH receptor on somatotroph cells in the anterior pituitary gland. This leads to the synthesis and release of growth hormone.
Caption: CJC-1295 signaling pathway leading to GH release.
Local Immune Response to Subcutaneous Peptide Injection
The subcutaneous injection of a peptide can trigger a local immune response, primarily involving mast cell degranulation, leading to the characteristic signs of an injection site reaction.
Caption: Immune cascade leading to injection site reactions.
Troubleshooting Workflow for Persistent Injection Site Reactions
This workflow provides a logical sequence of steps for researchers to follow when encountering persistent or severe ISRs in their experiments.
Caption: Logical workflow for troubleshooting ISRs.
References
- 1. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CJC-1295/Ipamorelin Peptide — Anderson Longevity Clinic ® [andersonlongevityclinic.com]
- 3. vitalityhrt.com [vitalityhrt.com]
- 4. fda.gov [fda.gov]
- 5. academiacentralfitness.com.br [academiacentralfitness.com.br]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 12. droracle.ai [droracle.ai]
- 13. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of CJC-1295 on Insulin Sensitivity
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the metabolic effects of CJC-1295, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog, in animal models. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for CJC-1295?
A1: CJC-1295 is a synthetic analog of GHRH.[1][2][3][4] Its primary mechanism involves binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[2][5][6][7] This interaction stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[3][5][8] The released GH then acts on the liver and other tissues to stimulate the production of Insulin-Like Growth Factor 1 (IGF-1).[1][2][6][8] The key innovation in some forms of CJC-1295 is the inclusion of a Drug Affinity Complex (DAC), which allows it to covalently bind to circulating albumin, significantly extending its half-life from minutes to several days.[9][10][11]
Q2: How might CJC-1295 indirectly influence insulin sensitivity?
A2: While direct studies on CJC-1295 and insulin sensitivity are limited, its mechanism of elevating GH and IGF-1 levels suggests potential indirect effects. GH is known to have complex effects on glucose metabolism; it can acutely have insulin-like effects but chronically can induce a state of insulin resistance. By increasing lean body mass and reducing fat mass, as observed in some animal studies, CJC-1295 could potentially improve overall metabolic health.[10][12] For instance, in GHRH knockout mice, daily administration of CJC-1295 normalized body weight, lean mass, and subcutaneous fat mass, correcting the obese phenotype.[10][12][13] Researchers should consider that the net effect on insulin sensitivity may depend on the dosing regimen, the duration of treatment, and the specific animal model used.
Q3: We are not seeing expected changes in our Glucose Tolerance Test (GTT) after CJC-1295 administration. What are potential issues?
A3: If your GTT results are unexpected, consider the following troubleshooting steps:
-
Fasting Duration: Ensure mice are fasted appropriately, typically for 4-6 hours.[14] Overnight fasting (10-18 hours) is also used but can induce stress; consistency is key.[15][16]
-
Glucose Dosage: The standard glucose dose is 1-2 g/kg of body weight, administered intraperitoneally (IP).[15] For animals on a high-fat diet (HFD), a lower dose (e.g., 0.5 g/kg) may be necessary to avoid overwhelming the system.[14]
-
Administration Route: Intraperitoneal injection bypasses the incretin effect seen with oral gavage, leading to different glucose and insulin dynamics.[16] Ensure your chosen route is consistent across all experimental groups.
-
Animal Stress: Excessive handling can affect blood glucose levels. Acclimate animals to handling and restraint procedures before the experiment.
-
Timing of CJC-1295 Administration: The prolonged action of CJC-1295 means the timing of its administration relative to the GTT is critical. The peak effects of GH and IGF-1 may not be immediate. A time-course study may be necessary to determine the optimal window for metabolic testing after CJC-1295 dosing.
Q4: Our Insulin Tolerance Test (ITT) results are highly variable. How can we improve consistency?
A4: High variability in ITT results often stems from procedural inconsistencies.
-
Insulin Dosage: The insulin dose is critical and model-dependent, typically ranging from 0.5 to 1.2 U/kg of body weight.[17][18][19] An incorrect dose can lead to severe hypoglycemia and distress, or conversely, a negligible response.[19] It is advisable to perform a pilot study to determine the optimal dose for your specific mouse strain and condition.
-
Fasting Period: A short fasting period of 4-6 hours is generally recommended for ITTs.[17]
-
Injection Technique: Ensure consistent intraperitoneal (IP) injection technique to avoid accidental injection into the gut or adipose tissue.[17]
-
Baseline Glucose: Ensure stable baseline glucose measurements before insulin administration.
-
Sampling Times: Blood glucose should be measured at consistent time points (e.g., 0, 15, 30, 60, and 120 minutes) post-injection.[19][20]
Quantitative Data Summary
While direct data on insulin sensitivity is scarce, the following table summarizes the reported effects of CJC-1295 on related physiological parameters in animal and human studies.
| Parameter | Animal Model / Subject | Dosage & Duration | Observed Effect | Citation |
| Plasma GH Levels | Healthy Human Adults | Single injection (30-125 µg/kg) | 2- to 10-fold increase for ≥6 days | [9] |
| Plasma IGF-1 Levels | Healthy Human Adults | Single injection (30-125 µg/kg) | 1.5- to 3-fold increase for 9-11 days | [9][21] |
| Plasma IGF-1 Levels | Healthy Human Adults | Multiple doses | Remained elevated for up to 28 days | [9] |
| Body Weight & Length | GHRH Knockout Mice | 2 µg daily for 5 weeks | Normalized body weight and length compared to controls | [10][13] |
| Body Composition | GHRH Knockout Mice | 2 µg daily for 5 weeks | Normalized relative lean mass and subcutaneous fat mass | [10] |
| Pituitary GH mRNA | GHRH Knockout Mice | 2 µg daily for 5 weeks | Significant increase, suggesting somatotroph cell proliferation | [10][13] |
Experimental Protocols & Visualizations
Signaling & Experimental Workflow Diagrams
Caption: CJC-1295 signaling cascade via the GHRH receptor.
Caption: In vivo workflow for assessing metabolic impact.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is essential for evaluating how quickly glucose is cleared from the blood.[22]
1. Materials:
-
D-Glucose solution (sterile, typically 20% or 50% in saline)
-
Glucometer and test strips
-
1cc syringes with 26-27G needles
-
Scale for weighing mice
-
Blood collection tubes (e.g., Microvette) for optional plasma analysis
-
Ethanol wipes
2. Animal Preparation:
-
Fast mice for 4-6 hours prior to the test.[14] Ensure free access to water during the fasting period.[14][17]
-
Transfer animals to a clean cage without bedding to prevent coprophagy.[14]
-
Weigh each mouse immediately before the test to calculate the precise glucose dose.[14][15]
3. Procedure:
-
Time 0 (Baseline): Obtain a baseline blood glucose reading. Clean the tail with 70% ethanol, make a small nick at the tip, and gently massage a drop of blood onto the glucose test strip.[16]
-
Glucose Injection: Immediately after the baseline reading, administer the calculated dose of glucose (e.g., 1-2 g/kg body weight) via intraperitoneal (IP) injection.[15]
-
Subsequent Measurements: Collect blood and measure glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[16]
-
Post-Procedure: Return food to the cages after the final blood draw.
4. Data Analysis:
-
Plot blood glucose concentration (mg/dL or mmol/L) against time (minutes).
-
Calculate the Area Under the Curve (AUC) for each animal to quantify glucose tolerance. A higher AUC indicates impaired glucose tolerance.
Protocol 2: Intraperitoneal Insulin Tolerance Test (IPITT)
This protocol directly measures insulin sensitivity by assessing the response to an exogenous insulin challenge.[23]
1. Materials:
-
Humulin R or other regular human insulin
-
Sterile 0.9% saline for dilution
-
Glucometer and test strips
-
1cc syringes with 26-27G needles
-
Scale for weighing mice
-
Emergency 20% glucose solution (in case of severe hypoglycemia)[19]
2. Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.[17]
3. Procedure:
-
Time 0 (Baseline): Obtain a baseline blood glucose reading from the tail as described in the GTT protocol.[18]
-
Insulin Injection: Administer the calculated dose of insulin (e.g., 0.75-1.0 U/kg body weight) via IP injection.[18] The optimal dose may vary by strain and should be determined empirically.[19]
-
Subsequent Measurements: Measure blood glucose at 15, 30, and 60 minutes post-injection.[18][20] Some protocols may extend to 90 or 120 minutes.[19]
-
Monitoring: Closely monitor animals for signs of severe hypoglycemia (lethargy, seizures).[19] If observed, administer the emergency glucose solution.
-
Post-Procedure: Return food immediately after the final measurement to allow the mice to recover.
4. Data Analysis:
-
Plot blood glucose levels as a percentage of the baseline reading against time.
-
Calculate the rate of glucose disappearance or the nadir (lowest point) of the glucose curve. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
References
- 1. corepeptides.com [corepeptides.com]
- 2. elementsarms.com [elementsarms.com]
- 3. CJC-1295 — Voafit [voafit.com]
- 4. reformabq.com [reformabq.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. rawamino.com [rawamino.com]
- 7. peptidology.co [peptidology.co]
- 8. yuniquemedical.com [yuniquemedical.com]
- 9. CJC-1295 - Wikipedia [en.wikipedia.org]
- 10. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. peptidesciences.com [peptidesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insulin Tolerance Test in Mouse [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. mmpc.org [mmpc.org]
- 20. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 21. allaboutethio.com [allaboutethio.com]
- 22. Glucose Tolerance Test in Mice [bio-protocol.org]
- 23. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Preventing Degradation of Reconstituted CJC-1295: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling, storage, and analysis of reconstituted CJC-1295 to minimize degradation and ensure the integrity of your experimental results. The following information is curated for a technical audience and addresses common challenges encountered during the use of this synthetic analogue of growth hormone-releasing hormone (GHRH).
Frequently Asked Questions (FAQs)
1. What is the primary cause of reconstituted CJC-1295 degradation?
Once reconstituted, CJC-1295, like other peptides, is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The cleavage of peptide bonds by water is a major degradation route in aqueous solutions. The rate of hydrolysis is significantly influenced by temperature and pH.
-
Oxidation: Certain amino acid residues within the CJC-1295 sequence can be susceptible to oxidation, particularly when exposed to air. This can alter the peptide's structure and function.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues can occur, leading to a change in the peptide's primary structure and potentially its biological activity.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of solubility and bioactivity. This can be influenced by factors such as concentration, pH, and temperature.
2. What is the recommended solvent for reconstituting CJC-1295?
For multi-dose use, bacteriostatic water (BW) is the recommended solvent for reconstituting lyophilized CJC-1295.[1][2][3][4] BW is sterile water containing 0.9% benzyl alcohol, which acts as a preservative to inhibit bacterial growth and extend the shelf-life of the reconstituted solution.[1][2][3][4] For single-use applications, sterile water can be used, but the solution should be used immediately after preparation.
3. What is the optimal storage temperature for reconstituted CJC-1295?
Reconstituted CJC-1295 should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) .[5][6] Storing at room temperature will significantly accelerate degradation. It is crucial to avoid freezing reconstituted peptide solutions, as freeze-thaw cycles can degrade the peptide.[5]
4. How long is reconstituted CJC-1295 stable?
When reconstituted with bacteriostatic water and stored properly in a refrigerator at 2°C to 8°C, CJC-1295 is generally considered stable for up to 14 to 30 days . The stability of reconstituted CJC-1295 can vary depending on the specific product and handling procedures.
5. Should I be concerned about the difference in stability between CJC-1295 with and without DAC?
Yes, the Drug Affinity Complex (DAC) significantly impacts the in-vivo half-life of CJC-1295, extending it to about 6 to 8 days.[7] However, the principles for preventing degradation of the reconstituted solution are largely the same for both forms. Both should be handled with the same aseptic techniques and stored under identical refrigerated conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution After Reconstitution | - Incomplete dissolution- Use of a non-sterile or inappropriate solvent- Peptide aggregation | - Gently swirl the vial to aid dissolution. Do not shake vigorously.- Ensure you are using sterile bacteriostatic water.- If precipitation persists, the peptide may be degraded and should not be used. |
| Loss of Potency in Experiments | - Degradation due to improper storage (temperature, light exposure)- Multiple freeze-thaw cycles- Bacterial contamination | - Verify that the reconstituted peptide has been consistently stored at 2°C to 8°C and protected from light.- Aliquot the reconstituted solution into smaller volumes for single use to avoid repeated warming and cooling.- Always use aseptic techniques during reconstitution and handling. |
| Inconsistent Experimental Results | - Inaccurate initial reconstitution concentration- Degradation of the peptide over time | - Carefully follow the reconstitution protocol to ensure the correct concentration.- Use a freshly reconstituted vial or one that is well within its stability period for critical experiments. |
Data Presentation: Stability of Reconstituted CJC-1295
The following tables summarize the expected stability of reconstituted CJC-1295 under various conditions. This data is based on general peptide stability principles and available information, as specific, peer-reviewed kinetic studies on CJC-1295 are limited.
Table 1: Estimated Stability of Reconstituted CJC-1295 (without DAC) at Different Temperatures
| Temperature | Reconstitution Solvent | Estimated Stability |
| 2°C - 8°C (Refrigerator) | Bacteriostatic Water | Up to 30 days |
| 25°C (Room Temperature) | Bacteriostatic Water | Less than 24-48 hours |
| -20°C (Freezer) | Bacteriostatic Water | Not Recommended (Risk of degradation from freeze-thaw cycles) |
Table 2: Influence of pH on Peptide Stability (General Principles)
| pH Range | General Effect on Peptide Stability |
| Acidic (pH < 4) | Can lead to hydrolysis of certain peptide bonds. |
| Near Neutral (pH 5-7) | Generally the most stable range for many peptides. |
| Alkaline (pH > 8) | Can accelerate deamidation and other degradation pathways. |
Note: The optimal pH for CJC-1295 stability has not been definitively published. It is recommended to use standard reconstitution with bacteriostatic water, which is typically slightly acidic.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CJC-1295
Materials:
-
Vial of lyophilized CJC-1295
-
Vial of bacteriostatic water
-
Sterile syringe (e.g., 1 mL or 3 mL) with a needle
-
Alcohol prep pads
Procedure:
-
Allow the vials of CJC-1295 and bacteriostatic water to come to room temperature.
-
Wipe the rubber stoppers of both vials with an alcohol prep pad.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration.
-
Slowly inject the bacteriostatic water into the vial of lyophilized CJC-1295, angling the needle so that the water runs down the side of the vial. This minimizes foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.
-
Label the vial with the date of reconstitution and the final concentration.
-
Store the reconstituted solution in a refrigerator at 2°C to 8°C.
Protocol 2: Assessment of Reconstituted CJC-1295 Stability by HPLC
Objective: To determine the purity and identify potential degradation products of reconstituted CJC-1295 over time.
Materials:
-
Reconstituted CJC-1295 solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of CJC-1295 (if available)
Procedure:
-
Prepare a series of aliquots of the reconstituted CJC-1295 solution.
-
Store the aliquots under the desired conditions (e.g., 4°C and 25°C).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), analyze an aliquot by HPLC.
-
Inject a known concentration of the sample onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).
-
Monitor the eluent at a wavelength of 214 nm or 280 nm.
-
The purity of the CJC-1295 can be determined by the area of the main peak relative to the total area of all peaks.
-
The appearance of new peaks over time indicates the formation of degradation products.
Visualizations
Caption: Major degradation pathways and contributing factors for reconstituted CJC-1295.
Caption: Troubleshooting workflow for the preparation and use of reconstituted CJC-1295.
References
- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 2. arpovohealth.com [arpovohealth.com]
- 3. ignitepeptides.com [ignitepeptides.com]
- 4. uk-peptides.com [uk-peptides.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. peptidesystems.com [peptidesystems.com]
- 7. CJC-1295 - Wikipedia [en.wikipedia.org]
Adjusting CJC-1295 dosage in combination with other peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295 in combination with other peptides. The following information is intended for research and experimental purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining CJC-1295 with other peptides like Ipamorelin?
A1: CJC-1295 is a Growth Hormone Releasing Hormone (GHRH) analog, while peptides like Ipamorelin and GHRP-2 are Growth Hormone Releasing Peptides (GHRPs) that act as ghrelin receptor agonists.[1][2][3] They stimulate the pituitary gland to release growth hormone (GH) through different and complementary mechanisms.[4] This combination creates a synergistic effect, leading to a more significant and pulsatile release of GH than either peptide could achieve alone.[3][4][5] The goal is to maximize endogenous GH release to support research in areas like muscle maintenance, recovery, and body composition.[1][6][7]
Q2: What is the primary difference between CJC-1295 with DAC and CJC-1295 without DAC (Mod GRF 1-29)?
A2: The key difference is the half-life, which dictates the dosing frequency.
-
CJC-1295 with DAC (Drug Affinity Complex): The DAC modification allows the peptide to bind to albumin in the blood, extending its half-life to approximately 6-8 days.[5][8][9] This allows for less frequent administration, typically once or twice per week.[7][8]
-
CJC-1295 without DAC (also known as Mod GRF 1-29): This version has a much shorter half-life of about 30 minutes.[10] It requires more frequent injections, usually one to two times daily, to maintain elevated GH levels.[8][10]
Q3: How should CJC-1295 and its partner peptides be reconstituted and stored?
A3: Proper handling is critical to maintain peptide integrity.
-
Reconstitution: Use bacteriostatic water for reconstitution.[11][12] Inject the water slowly down the side of the vial to avoid foaming. Gently swirl the vial to dissolve the lyophilized powder; do not shake vigorously.[1][6]
-
Storage: Before reconstitution, store lyophilized peptide vials in a freezer (-20°C).[1][6] After reconstitution, the solution should be kept refrigerated at 2–8°C and protected from light.[1][6] It is typically recommended to use the reconstituted solution within 30 days.[6]
Q4: When is the optimal time to administer a CJC-1295 peptide combination?
A4: For optimal results, administration should be timed to align with the body's natural GH pulses and to avoid interference from insulin.[5][13] The most common protocols recommend subcutaneous injection on an empty stomach, either in the morning (at least 30-60 minutes before eating) or before bedtime.[1][5][14] Administering the peptides 2-3 hours after the last meal is also a suggested practice.[6][10]
Troubleshooting Guide
Issue 1: Experiencing Side Effects Such as Water Retention, Joint Pain, or Headaches.
-
Cause: These side effects can occur because the stimulated increase in growth hormone affects various systems, including fluid balance and tissue growth.[13] They are often dose-dependent.[15] Higher doses can lead to more pronounced side effects like joint discomfort or increased hunger.[15]
-
Solution:
-
Reduce Dosage: The most immediate step is to lower the dose of one or both peptides.
-
Gradual Titration: If you are starting a new experiment, begin with a conservative lower dose (e.g., 100 mcg of each peptide) and gradually increase it as tolerated.[13][15] This allows the subject's system to adapt.
-
Split Dosing: Consider splitting the total daily dose into two smaller administrations to mitigate peak-level side effects.[13]
-
Hydration: Ensure adequate hydration to help manage water retention.[13]
-
Cycling: Implement a "5 days on, 2 days off" schedule or a longer cycle of 8-12 weeks followed by a 4-week break to prevent desensitization and reduce the burden of side effects.[6][11][13]
-
Issue 2: Diminished Efficacy or Lack of Expected IGF-1 Level Increase.
-
Cause: Several factors can contribute to a suboptimal response.
-
Receptor Desensitization: Continuous, long-term administration without breaks can lead to reduced sensitivity of the pituitary receptors.[1][16]
-
Improper Dosing/Timing: Using CJC-1295 alone can yield underwhelming results compared to a synergistic stack.[8] Additionally, administering peptides close to a high-carbohydrate meal can blunt GH release due to the presence of insulin.[5][13]
-
Peptide Integrity: The peptide may have degraded due to improper storage or reconstitution.
-
-
Solution:
-
Verify Combination: Ensure CJC-1295 is being used with a GHRP like Ipamorelin for a synergistic effect.[8]
-
Review Administration Protocol: Confirm that injections are performed on an empty stomach.[5]
-
Implement Cycling: If not already doing so, introduce a cycle such as 5 days on/2 days off or a longer 8-16 week protocol followed by a rest period to maintain receptor sensitivity.[1]
-
Check Peptide Quality: Ensure peptides are sourced from a reputable supplier and have been stored and reconstituted correctly.
-
Monitor Biomarkers: Regularly assess IGF-1 levels to monitor the biological response to the peptide administration.[17][18]
-
Data Presentation: Dosage and Half-Life
The following tables summarize common dosage protocols for research applications. Dosages can vary significantly based on experimental goals and subject tolerance.[16][19]
Table 1: Peptide Characteristics and Common Dosing Frequencies
| Peptide | Type | Half-Life | Typical Dosing Frequency |
| CJC-1295 with DAC | GHRH Analog | ~6-8 days[5][8][9] | 1-2 times per week[7][8] |
| CJC-1295 w/o DAC | GHRH Analog | ~30 minutes[10] | 1-2 times per day[8] |
| Ipamorelin / GHRP-2 | GHRP / Ghrelin Agonist | ~2 hours | 1-2 times per day[6] |
Table 2: Example Combination Dosage Protocols for Subcutaneous Injection
| Combination | Common Daily Dose (per peptide) | Cycle Example | Notes |
| CJC-1295 w/o DAC + Ipamorelin | 100 - 300 mcg[8][11][19] | 5 days on, 2 days off for 8-16 weeks[1][6][11] | A common starting dose is 100 mcg of each. Doses are often administered simultaneously. |
| CJC-1295 with DAC + Ipamorelin | CJC-1295: 1-2 mg per week Ipamorelin: 100-300 mcg per day | 12 weeks on, 4 weeks off[15] | CJC-1295 w/ DAC is injected infrequently, while Ipamorelin is administered daily to provide a GH pulse.[5] |
Experimental Protocols
Protocol: Establishing an Optimal Dosage of CJC-1295 without DAC and Ipamorelin Combination
-
Objective: To determine the effective and well-tolerated dosage of a CJC-1295/Ipamorelin combination that yields a significant increase in serum IGF-1 levels.
-
Materials:
-
Lyophilized CJC-1295 without DAC
-
Lyophilized Ipamorelin
-
Bacteriostatic Water (0.9% Benzyl Alcohol)
-
Sterile 3mL syringes for reconstitution
-
Insulin syringes (29-31 gauge) for administration
-
Alcohol swabs
-
Microcentrifuge tubes for serum collection
-
ELISA kit for IGF-1 measurement
-
-
Methodology:
-
Reconstitution:
-
Bring peptide vials and bacteriostatic water to room temperature.
-
Following sterile procedures, reconstitute a 2mg vial of CJC-1295 and a 2mg vial of Ipamorelin each with 2mL of bacteriostatic water to achieve a concentration of 1000 mcg/mL.
-
Gently swirl each vial until the powder is fully dissolved. Store at 2-8°C.
-
-
Subject Acclimatization: Allow subjects (e.g., male Sprague-Dawley rats, 10-12 weeks old) to acclimate for one week prior to the experiment.
-
Dosage Titration:
-
Divide subjects into four groups (n=8 per group): Control (saline), Low Dose (100 mcg/kg of each peptide), Medium Dose (200 mcg/kg of each), and High Dose (300 mcg/kg of each).
-
Administer the assigned dose via subcutaneous injection once daily in the evening for 14 days.
-
Monitor subjects daily for adverse reactions (e.g., lethargy, swelling at the injection site).
-
-
Sample Collection and Analysis:
-
Collect baseline blood samples via tail vein prior to the first injection.
-
Collect additional blood samples on Day 7 and Day 14, approximately 4 hours post-injection.
-
Process blood samples to separate serum and store at -80°C.
-
Analyze serum IGF-1 concentrations using a validated ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis: Compare the change in IGF-1 levels from baseline across all groups using an appropriate statistical test (e.g., ANOVA). The optimal dosage will be the one that provides a significant IGF-1 increase with minimal to no observed side effects.
Visualizations
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. innerbody.com [innerbody.com]
- 3. thepeptidereport.com [thepeptidereport.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. swolverine.com [swolverine.com]
- 6. peptidedosages.com [peptidedosages.com]
- 7. thepeptidereport.com [thepeptidereport.com]
- 8. swolverine.com [swolverine.com]
- 9. CJC-1295/Ipamorelin Peptide — Anderson Longevity Clinic ® [andersonlongevityclinic.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. droracle.ai [droracle.ai]
- 12. particlepeptides.com [particlepeptides.com]
- 13. droracle.ai [droracle.ai]
- 14. yuniquemedical.com [yuniquemedical.com]
- 15. CJC-1295 Ipamorelin Dosage - Alpha Rejuvenation [alpha-rejuvenation.com]
- 16. CJC 1295 Ipamorelin Dosage Guide - ThinWorks [thinworks.com]
- 17. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How Much cjc-1295 Ipamorelin Should I Take Explained by Tulsi [wearetulsi.com]
Addressing variability in individual responses to CJC-1295
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 and how does it work?
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] It is a peptide that mimics the action of natural GHRH, stimulating the anterior pituitary gland to release growth hormone (GH).[1][2][3] CJC-1295 is a tetra-substituted peptide, meaning it has four amino acid substitutions in its structure, which make it more resistant to enzymatic degradation and thus prolong its activity.[4]
There are two main forms of CJC-1295:
-
CJC-1295 without DAC (Drug Affinity Complex): Also known as Modified GRF (1-29), this version has a shorter half-life of about 30 minutes and promotes a more pulsatile release of GH, closely mimicking the body's natural secretion pattern.
-
CJC-1295 with DAC: The Drug Affinity Complex allows the peptide to bind to albumin in the blood, significantly extending its half-life to about 6-8 days.[4] This results in a more sustained elevation of GH and Insulin-like Growth Factor-1 (IGF-1) levels.
Q2: What are the expected outcomes of CJC-1295 administration in a research setting?
In preclinical and clinical studies, administration of CJC-1295 has been shown to dose-dependently increase mean plasma GH concentrations by 2- to 10-fold for 6 days or more and mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9 to 11 days after a single injection.[4][5][6] With multiple doses, mean IGF-1 levels can remain above baseline for up to 28 days.[4][5][6]
Q3: What are the common side effects observed in preclinical and clinical studies?
Commonly reported side effects are generally mild and can include:[2]
-
Injection site reactions (redness, soreness)
-
Headache
-
Diarrhea
-
Nausea
-
Flushing
More significant side effects, though less common, can include water retention and joint pain.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with CJC-1295.
Issue 1: Inconsistent or No Response to CJC-1295 Administration
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Integrity | Verify Peptide Purity: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your CJC-1295 sample. A pure peptide should exhibit a single, sharp peak.[7] Impurities may appear as additional or shoulder peaks.[7] Check for Degradation: Improper storage or handling can lead to peptide degradation. Store lyophilized peptide at -20°C or lower and reconstituted peptide at 2-8°C.[8] Avoid repeated freeze-thaw cycles. |
| Improper Reconstitution | Follow a Standard Protocol: Use sterile bacteriostatic water for reconstitution. Gently inject the water down the side of the vial to avoid foaming. Swirl the vial gently; do not shake vigorously. Check for Cloudiness: A cloudy or particulate-filled solution may indicate poor quality or improper reconstitution. |
| Experimental Subject Variability | Genetic Factors: Mutations in the GHRH receptor gene can lead to reduced or absent response to GHRH analogues.[9][10][11] Consider screening subjects for known genetic variations if feasible. Age and Sex: The response to GH-releasing agents can be influenced by the age and sex of the subject.[9][12] Ensure that your experimental and control groups are appropriately matched. Metabolic State: The metabolic state of the subject (e.g., fasting vs. fed) can impact GH secretion and response.[13][14][15] Standardize the feeding schedule of your animal models prior to and during the experiment. Fasting has been shown to enhance GH secretion.[14][15] |
| Dosing and Administration | Verify Dosage Calculations: Double-check all calculations for dosage based on subject weight and desired concentration. Administration Technique: Ensure proper subcutaneous or intravenous injection technique is used consistently across all subjects. |
Issue 2: Unexpected Side Effects or Toxicity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Peptide | Source from a Reputable Supplier: Ensure your peptide is sourced from a supplier that provides a certificate of analysis with purity data. Illicitly manufactured peptides may contain harmful contaminants.[16][17][18] |
| Incorrect Dosage | Review Dosing Protocol: High doses of CJC-1295 are more likely to cause side effects. Review your dosing protocol and consider a dose-reduction study if adverse effects are observed. |
| Individual Subject Sensitivity | Monitor Subjects Closely: Some subjects may be more sensitive to the effects of CJC-1295. Closely monitor all subjects for any signs of distress or adverse reactions. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Effects of a Single Subcutaneous Injection of CJC-1295 in Healthy Adults
| Dose | Mean Peak GH Concentration (Increase from Baseline) | Mean Peak IGF-1 Concentration (Increase from Baseline) | Estimated Half-life |
| 30 µg/kg | 2- to 10-fold | 1.5- to 3-fold | 5.8 - 8.1 days |
| 60 µg/kg | 2- to 10-fold | 1.5- to 3-fold | 5.8 - 8.1 days |
| 125 µg/kg | 2- to 10-fold | 1.5- to 3-fold | 5.8 - 8.1 days |
| 250 µg/kg | 2- to 10-fold | 1.5- to 3-fold | 5.8 - 8.1 days |
Data summarized from a study in healthy adults aged 21-61 years.[5][6]
Experimental Protocols
1. In Vitro Stimulation of Pituitary Cells with CJC-1295
-
Cell Culture: Primary pituitary cells from rodents or appropriate cell lines (e.g., GH3 cells) are cultured in a suitable medium.
-
Treatment: Cells are incubated with varying concentrations of CJC-1295 (e.g., 10⁻¹² M to 10⁻⁷ M) for a specified period (e.g., 4 hours).[19]
-
Quantification of GH Release: The concentration of growth hormone in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration) of CJC-1295.
2. In Vivo Administration of CJC-1295 in a Rodent Model
-
Animal Model: C57BL/6J mice or other suitable rodent models are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Dosing: CJC-1295 is reconstituted in sterile bacteriostatic water and administered via subcutaneous injection at the desired dose (e.g., 2 µg per animal).
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Hormone Analysis: Plasma or serum is separated, and GH and IGF-1 levels are measured using ELISA or RIA.
-
Data Analysis: The pharmacokinetic and pharmacodynamic profiles of CJC-1295 are determined by analyzing the hormone concentration-time data.
Mandatory Visualizations
Caption: GHRH Signaling Pathway Activated by CJC-1295.
Caption: General Experimental Workflow for CJC-1295 Studies.
Caption: Troubleshooting Logic for Inconsistent CJC-1295 Results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. genemedics.com [genemedics.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Bias in the reporting of sex and age in biomedical research on mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Responses to Many Anti-Aging Interventions Are Sexually Dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of age and sex on body composition and glucose sensitivity in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Fasting on Metabolic Hormones and Functions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fasting enhances growth hormone secretion and amplifies the complex rhythms of growth hormone secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of CJC-1295, a growth-hormone-releasing peptide, in an unknown pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Long-Term Safety of CJC-1295 in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term safety considerations for the use of CJC-1295 in research animals. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CJC-1295?
A1: CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH).[1] It works by binding to GHRH receptors in the anterior pituitary gland, which stimulates the synthesis and pulsatile release of growth hormone (GH).[2] The released GH then acts on the liver and other tissues to promote the production of insulin-like growth factor 1 (IGF-1).[3][4] A key feature of CJC-1295 is its Drug Affinity Complex (DAC), which allows it to bind to serum albumin, significantly extending its half-life and duration of action compared to native GHRH.[3]
Q2: What are the known long-term effects of CJC-1295 on the GH/IGF-1 axis in research animals?
Q3: What are the common adverse effects observed in long-term studies with CJC-1295 and other GHRH analogs in research animals?
A3: Clinical studies in humans with CJC-1295 have reported adverse events such as injection site reactions (pain, swelling, and induration), headaches, diarrhea, and flushing.[1][5] Long-term studies of another GHRH analog, tesamorelin, in HIV patients were generally well-tolerated but were associated with side effects including arthralgia, myalgia, peripheral edema, and potential glucose intolerance.[7][8] In a preclinical study, a GHRH analog administered to rats was associated with hydrocephaly in some offspring in a peri/post-natal study and reduced ossification of the skull in an embryofetal study.[9]
Q4: Are there concerns about the carcinogenicity of long-term CJC-1295 administration?
A4: There is a theoretical concern for abnormal cell growth with prolonged, elevated levels of IGF-1.[2] However, specific long-term carcinogenicity studies on CJC-1295 are not publicly available. It is important to note that the FDA has identified no, or only limited, safety-related information for CJC-1295 and lacks sufficient information to know whether it would cause harm with long-term use.[10] For other GHRH analogs, such as tesamorelin, potential rare adverse events include the stimulation of malignant tumor growth.[7]
Q5: What are the considerations for reproductive and developmental toxicology with long-term CJC-1295 use?
A5: Specific reproductive and developmental toxicology studies for CJC-1295 are not detailed in the available literature. However, a preclinical study with the GHRH analog tesamorelin in rats showed an increase in reduced ossification of the interparietal bone of the skull in fetuses and hydrocephaly in a small number of pups in a pre/postnatal study.[9] These findings highlight the importance of conducting thorough reproductive toxicology assessments for any long-acting GHRH analog. General guidelines for reproductive toxicology studies include evaluating fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.[11]
Troubleshooting Guides
Problem: Unexpected mortality or severe adverse events in research animals during a long-term CJC-1295 study.
Possible Causes and Solutions:
-
Dose-Related Toxicity: The administered dose may be too high, leading to exaggerated pharmacodynamic effects or off-target toxicity.
-
Troubleshooting Step: Immediately review the dosing regimen. If multiple dose groups are being studied, assess if the adverse events are dose-dependent. Consider reducing the dose in subsequent cohorts or terminating the high-dose group. It is crucial to have established a maximum tolerated dose (MTD) in shorter-term studies before initiating long-term protocols.[12]
-
-
Immunogenicity: As a peptide, CJC-1295 can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This can result in hypersensitivity reactions or altered pharmacokinetics.[13][14]
-
Troubleshooting Step: Collect serum samples to test for the presence of ADAs. If immunogenicity is detected, assess its impact on the drug's pharmacokinetics and pharmacodynamics. Consider using a less immunogenic formulation or modifying the administration route if possible.[15]
-
-
Formulation/Stability Issues: The peptide formulation may be unstable, leading to degradation products that could be toxic or immunogenic. Peptides are susceptible to oxidation, deamidation, and hydrolysis.[16][17]
Problem: Significant injection site reactions (e.g., inflammation, nodules) are observed in research animals.
Possible Causes and Solutions:
-
Irritation from the Peptide or Vehicle: The peptide itself or components of the vehicle may be causing local irritation.
-
Troubleshooting Step: Rotate the injection sites to minimize repeated irritation at a single location. If possible, dilute the peptide in a larger volume of a well-tolerated vehicle. Consider using a different, less irritating vehicle if the current one is suspected to be the cause. Acute dermal irritation studies can be performed to assess the irritancy of the formulation.[20]
-
-
High Concentration or pH of the Formulation: A highly concentrated solution or a formulation with a non-physiological pH can cause pain and inflammation at the injection site.
-
Troubleshooting Step: Optimize the formulation to have a pH as close to neutral as possible. If a high concentration is necessary, consider splitting the dose into two separate injections at different sites.
-
-
Immunological Reaction: The injection site reaction could be a localized immune response.
-
Troubleshooting Step: In addition to testing for systemic immunogenicity, consider a histological examination of the injection site to characterize the nature of the inflammatory infiltrate.
-
Data Presentation
Table 1: Summary of Reported Adverse Events for GHRH Analogs in Preclinical and Clinical Studies
| GHRH Analog | Species | Study Duration | Reported Adverse Events | Reference(s) |
| CJC-1295 | Human | 28 and 49 days | Injection site reactions (pain, swelling, induration, urticaria), headache, diarrhea, flushing. No serious adverse reactions reported in these studies. | [1][5] |
| CJC-1295 | Human | 12 weeks (Phase II) | One death from myocardial infarction was reported, but the link to the drug was not confirmed. | [1] |
| Tesamorelin | Human (HIV patients) | 52 weeks | Injection site reactions, itching, arthralgia, myalgia, peripheral edema, potential for glucose intolerance. | [7][8] |
| Tesamorelin | Rat | Gestation/Lactation | Reduced ossification of the interparietal bone of the skull in fetuses; hydrocephaly in a small number of F1 pups. | [9] |
Experimental Protocols
General Protocol for a Long-Term (e.g., 6-Month) Toxicology Study of CJC-1295 in Rats
This protocol is a generalized example based on standard practices for nonclinical safety studies and should be adapted based on specific research goals and regulatory requirements.
1. Objective: To evaluate the potential toxicity of CJC-1295 following repeated subcutaneous administration to rats for 6 months.
2. Test System:
-
Species: Sprague-Dawley rats
-
Age: Approximately 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
3. Study Design:
-
Groups:
-
Group 1: Vehicle control (e.g., sterile water for injection with appropriate buffering agents)
-
Group 2: Low-dose CJC-1295
-
Group 3: Mid-dose CJC-1295
-
Group 4: High-dose CJC-1295
-
-
Dose Selection: Doses should be based on data from shorter-term dose-range finding studies to establish a no-observed-adverse-effect level (NOAEL) and a maximum tolerated dose (MTD).
-
Administration: Subcutaneous injection, once weekly (due to the long half-life of CJC-1295 with DAC).
-
Duration: 26 weeks.
4. Parameters to be Monitored:
-
Daily: Clinical observations (e.g., changes in behavior, appearance), mortality, and morbidity.
-
Weekly: Body weight, food consumption, detailed clinical examination.
-
Monthly:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), glucose, electrolytes, lipids.
-
Urinalysis.
-
-
At Termination (Week 26):
-
Gross Necropsy: Detailed examination of all organs and tissues.
-
Organ Weights: Brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Tissues from the low- and mid-dose groups showing gross lesions or target organ toxicity in the high-dose group should also be examined.
-
5. Toxicokinetics: Blood samples should be collected at specified time points throughout the study to determine the plasma concentrations of CJC-1295 and to assess exposure-response relationships.
6. Immunogenicity Assessment: Serum samples should be collected at baseline and at several time points during the study to screen for the presence of anti-CJC-1295 antibodies.
Mandatory Visualizations
Signaling Pathway of GHRH and CJC-1295
Caption: GHRH/CJC-1295 signaling pathway in pituitary somatotrophs.
Experimental Workflow for a Long-Term Toxicology Study
Caption: General workflow for a long-term toxicology study in research animals.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. elementsarms.com [elementsarms.com]
- 3. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the GH/IGF-1 axis by CJC-1295, a long-acting GHRH analog, results in serum protein profile changes in normal adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of a new potent antagonist of growth hormone-releasing hormone in rats: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tesamorelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. peptidesociety.org [peptidesociety.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. abzena.com [abzena.com]
- 15. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 17. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicology | MuriGenics [murigenics.com]
Validation & Comparative
A Comparative Analysis of Tesamorelin and CJC-1295 in Visceral Fat Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tesamorelin and CJC-1295, two synthetic analogues of Growth Hormone-Releasing Hormone (GHRH), with a focus on their efficacy in reducing visceral adipose tissue (VAT). This analysis is based on available scientific literature and clinical trial data, presenting a comprehensive overview for research and development purposes.
Introduction
Visceral adipose tissue, the fat surrounding internal organs, is a key contributor to metabolic dysregulation, including insulin resistance and cardiovascular disease. Both Tesamorelin and CJC-1295 stimulate the endogenous release of growth hormone (GH), a potent lipolytic agent. While both compounds are of interest for their potential to reduce visceral fat, the level and quality of clinical evidence differ significantly. Tesamorelin is an FDA-approved medication specifically for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy[1][2]. CJC-1295, often used in combination with other peptides like Ipamorelin, is primarily utilized in research and wellness settings for its purported benefits on body composition[3][4][5].
Mechanism of Action: Signaling Pathways
Both Tesamorelin and CJC-1295 are GHRH analogues that act on the GHRH receptors in the anterior pituitary gland. This binding initiates a signaling cascade that results in the synthesis and pulsatile release of growth hormone.
Caption: Tesamorelin Signaling Pathway for Visceral Fat Reduction.
CJC-1295 follows a similar signaling pathway to Tesamorelin. The primary distinction lies in its molecular structure, specifically the potential inclusion of a Drug Affinity Complex (DAC). CJC-1295 with DAC binds to albumin in the bloodstream, significantly extending its half-life and leading to a more sustained elevation of GH and IGF-1 levels compared to the more pulsatile release induced by Tesamorelin or CJC-1295 without DAC[6][7][8].
Caption: CJC-1295 Mechanism of Action.
Quantitative Data on Visceral Fat Reduction
A significant disparity exists in the availability of robust clinical data for visceral fat reduction between Tesamorelin and CJC-1295.
Tesamorelin: Multiple Phase 3, randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Tesamorelin in reducing visceral adipose tissue in HIV-infected patients with lipodystrophy.
| Study | Duration | Dosage | Mean Change in VAT | p-value |
| Phase 3 Trial (Pooled Data) | 26 weeks | 2 mg daily | -15.2% (Tesamorelin) vs +5.0% (Placebo) | <0.001 |
| Phase 3 Trial (Pooled Data) | 52 weeks | 2 mg daily | ~ -18% (Tesamorelin) | Not Reported |
| Stanley et al., 2014 | 6 months | 2 mg daily | -34 cm² (Tesamorelin) vs +8 cm² (Placebo) | 0.005 |
Experimental Protocols
The methodologies of key clinical trials for Tesamorelin provide a framework for understanding the robust nature of the evidence supporting its use.
Representative Experimental Workflow for Tesamorelin Clinical Trials:
Caption: Experimental Workflow for Tesamorelin Clinical Trials.
Key Methodological Details from Tesamorelin Trials:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.
-
Participant Population: HIV-infected men and women with central fat accumulation (lipodystrophy).
-
Intervention: Daily subcutaneous injections of 2 mg Tesamorelin or placebo.
-
Primary Endpoint: Change in visceral adipose tissue area, as measured by a cross-sectional CT scan at the L4-L5 vertebral level.
-
Secondary Endpoints: Changes in triglycerides, cholesterol ratios, and IGF-1 levels.
For CJC-1295, standardized clinical trial protocols specifically investigating visceral fat reduction are not well-documented in publicly available scientific literature. Typical administration protocols in research and wellness settings involve subcutaneous injections at dosages ranging from 100-300 mcg daily, often in combination with Ipamorelin[10].
Comparative Summary
| Feature | Tesamorelin | CJC-1295 |
| Primary Indication | FDA-approved for HIV-associated lipodystrophy[1][2] | Not FDA-approved; used for research and wellness[6] |
| Mechanism of Action | GHRH analogue, stimulates pulsatile GH release | GHRH analogue, can have a prolonged effect with DAC[6][7] |
| Clinical Evidence for VAT Reduction | Strong evidence from multiple Phase 3 clinical trials[11] | Limited to no specific quantitative clinical trial data |
| Reported VAT Reduction | 15-18% reduction over 26-52 weeks in HIV patients[11] | Anecdotal reports of general fat loss, no specific VAT data |
| Administration | 2 mg daily subcutaneous injection | Typically 100-300 mcg daily subcutaneous injection |
| Half-life | Relatively short, leading to pulsatile GH release | Can be extended to several days with DAC modification[6][7] |
Conclusion for the Research Community
For researchers and drug development professionals, Tesamorelin stands as a well-characterized compound with robust, quantifiable evidence of its efficacy in reducing visceral adipose tissue, specifically within the context of HIV-associated lipodystrophy. The extensive clinical trial data provides a clear picture of its effects and a solid foundation for further investigation into its potential applications in other populations with visceral adiposity.
CJC-1295, while operating through a similar primary mechanism, lacks the rigorous clinical validation for visceral fat reduction that Tesamorelin possesses. The available information is largely anecdotal or based on its general effects on growth hormone and overall body composition. While it remains a compound of interest for its potential anabolic and lipolytic effects, further well-designed, placebo-controlled clinical trials are necessary to establish its specific efficacy and safety profile for visceral fat reduction. Future research should focus on quantifying the impact of CJC-1295, both with and without DAC, on visceral adipose tissue in various populations to provide the data needed for a direct and meaningful comparison with Tesamorelin.
References
- 1. elementsarms.com [elementsarms.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Peptide Therapy: CJC-1295 + Ipamorelin: Envizion Medical: Wellness Center [envizionmedical.com]
- 4. peptidescience.academy [peptidescience.academy]
- 5. transformyou.com [transformyou.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. pinnaclepeptides.com [pinnaclepeptides.com]
- 8. ebar.com [ebar.com]
- 9. yuniquemedical.com [yuniquemedical.com]
- 10. droracle.ai [droracle.ai]
- 11. livvnatural.com [livvnatural.com]
A Comparative Analysis of CJC-1295 Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial results for CJC-1295, a synthetic analogue of Growth Hormone Releasing Hormone (GHRH). It aims to offer a comprehensive overview of its performance, supported by experimental data, and contrasts it with other GHRH analogues like Sermorelin and the Growth Hormone Releasing Peptide (GHRP), Ipamorelin.
Mechanism of Action
CJC-1295 acts as a long-acting GHRH analogue. It binds to the GHRH receptors in the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH). This, in turn, leads to an increase in the production of Insulin-like Growth Factor-1 (IGF-1) from the liver. The primary distinction of the most studied form of CJC-1295 is its conjugation with a Drug Affinity Complex (DAC), which allows it to bind to albumin in the bloodstream, significantly extending its half-life and duration of action. A version without DAC, also known as Modified GRF (1-29), has a much shorter half-life.
Signaling Pathway of GHRH Analogues
The binding of a GHRH analogue like CJC-1295 to its receptor on somatotropic cells in the pituitary gland initiates a downstream signaling cascade. This process primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately stimulates the transcription of the GH gene and the exocytosis of GH-containing vesicles.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from clinical trials involving CJC-1295 and its alternatives.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of GHRH Analogues
| Parameter | CJC-1295 with DAC | CJC-1295 without DAC (Mod GRF 1-29) | Sermorelin | Ipamorelin |
| Half-life | 5.8 - 8.1 days[1][2] | ~30 minutes[3] | 10-20 minutes | ~2 hours[2] |
| Frequency of Dosing | Once to twice weekly[4] | Daily to multiple times per day[3] | Daily to multiple times per day | Daily to multiple times per day[5] |
| GH Increase | 2 to 10-fold for ≥6 days[1][2] | Pulsatile increase | Pulsatile increase | Pulsatile increase |
| IGF-1 Increase | 1.5 to 3-fold for 9-11 days[1][2] | Noted increase, but less sustained than DAC version | Modest increase, dependent on dosing frequency | Minimal to no significant increase reported in some human studies[6] |
| Pulsatility of GH Release | Preserved[7] | Mimics natural pulsatility[3] | Mimics natural pulsatility | Mimics natural pulsatility |
Table 2: Key Clinical Trial Results on GH and IGF-1 Levels
| Study Population | Intervention | Key Findings on GH Levels | Key Findings on IGF-1 Levels | Reference |
| Healthy Adults (21-61 years) | Single subcutaneous injection of CJC-1295 with DAC (ascending doses) | Dose-dependent increase in mean plasma GH concentrations by 2 to 10-fold for 6 days or more.[1][2] | Dose-dependent increase in mean plasma IGF-1 concentrations by 1.5 to 3-fold for 9 to 11 days.[1][2] | Teichman et al., 2006 |
| Healthy Men (20-40 years) | Single injection of CJC-1295 with DAC (60 or 90 µg/kg) | Mean GH secretion increased by 46% with preserved pulsatility. Basal GH levels increased 7.5-fold.[7][8] | Mean IGF-1 levels increased by 45%.[7] | Ionescu & Frohman, 2006 |
| Elderly Men and Women | Sermorelin (twice daily injections) | Significant increases in 12-hour mean GH levels.[9] | Significant increase in IGF-1 levels.[9] | Corpas et al., 1992 |
| Men on Testosterone Therapy | Sermorelin + GHRP-2 + GHRP-6 (100 mcg of each, 3x daily) | - | Baseline IGF-1 of 159.5 ng/mL increased to 239.0 ng/mL.[10] | Sigalos et al., 2017 |
| Healthy Male Volunteers | Ipamorelin (intravenous infusion) | Dose-dependent stimulation of GH release. | Not reported in this study. | Gobburu et al., 1999[2] |
Experimental Protocols
Teichman et al., 2006: Study of CJC-1295 with DAC
-
Study Design: Two randomized, placebo-controlled, double-blind, ascending dose trials.[2]
-
Participants: Healthy men and women aged 21-61 years.[2]
-
Intervention:
-
Study 1: Single subcutaneous injections of CJC-1295 or placebo in four ascending doses.
-
Study 2: Two or three weekly or biweekly subcutaneous doses of CJC-1295 or placebo.[2]
-
-
Methodology for Hormone Measurement:
-
GH Measurement: Serum GH levels were measured using a double-antibody radioimmunoassay (RIA).[2]
-
IGF-1 Measurement: Serum IGF-1 levels were also measured by RIA after an acid-ethanol extraction procedure.[2]
-
Pharmacokinetic Analysis: Plasma concentrations of CJC-1295 were determined using a validated immunoradiometric assay.[2]
-
-
Outcome Measures: Peak concentrations and area under the curve for GH and IGF-1. Standard pharmacokinetic parameters for CJC-1295.[2]
-
Safety Assessments: Serial clinical evaluations (vital signs, adverse events, physical examinations) and laboratory safety assessments (serum chemistry, hematology, and urinalysis).[2]
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a GHRH analogue.
References
- 1. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. healthon.com [healthon.com]
- 6. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CJC-1295 + Ipamorelin: Timeline & Expected Results [holisticmedicalwellness.com]
- 8. tryeden.com [tryeden.com]
- 9. droracle.ai [droracle.ai]
- 10. biotechpeptides.com [biotechpeptides.com]
Ipamorelin and CJC-1295: A Synergistic Approach to Growth Hormone Optimization
A Comparative Review for Researchers and Drug Development Professionals
The strategic combination of Ipamorelin, a selective growth hormone (GH) secretagogue, and CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, has garnered significant interest within the scientific community for its potential to synergistically enhance endogenous growth hormone production. This guide provides a comparative analysis of their individual and combined effects, supported by available experimental data, to inform research and development in endocrinology and metabolism.
Executive Summary
Ipamorelin and CJC-1295 stimulate GH secretion through distinct yet complementary pathways. CJC-1295 amplifies the natural pulsatile release of GH, while Ipamorelin, a ghrelin mimetic, further enhances the magnitude of these pulses. This dual-action mechanism is reported to produce a more robust and sustained increase in circulating GH and, consequently, insulin-like growth factor 1 (IGF-1) levels than either agent used alone. While direct head-to-head clinical trials with comprehensive quantitative data on the combination are limited in publicly available literature, existing studies on individual components and analogous combinations strongly support a synergistic relationship.
Data Presentation: Comparative Effects on GH and IGF-1
| Agent(s) | Dosage | Subjects | Key Findings |
| CJC-1295 | 30-60 µg/kg (single s.c. injection) | Healthy Adults (21-61 yrs) | - 2- to 10-fold increase in mean plasma GH concentrations for ≥6 days. - 1.5- to 3-fold increase in mean plasma IGF-I concentrations for 9-11 days.[1] - Preserved pulsatile GH secretion with a 7.5-fold increase in trough GH levels.[2][3] |
| GHRH + GHRP-2 (Analogous Synergy) | 100 µg GHRH (i.v.), 200 µg GHRP-2 (i.v.) | Healthy Males (avg. 22 yrs) during exercise | - GHRH alone: GH Area Under the Curve (AUC) of 6,952 ± 1,083 µg·L⁻¹·120 min. - GHRP-2 alone: GH AUC of 14,674 ± 2,210 µg·L⁻¹·120 min. - Combination: GH AUC of 17,673 ± 1,670 µg·L⁻¹·120 min, demonstrating a synergistic effect.[4] |
| Ipamorelin + CJC-1295 (Reported Synergy) | Not Specified | Not Specified | - Reports suggest a 3- to 5-fold greater GH release compared to Ipamorelin alone.[5] |
Signaling Pathways and Mechanism of Synergy
Ipamorelin and CJC-1295 target different receptors on the somatotropic cells of the anterior pituitary gland to stimulate GH release.
-
CJC-1295 , as a GHRH analog, binds to the GHRH receptor (GHRH-R). This interaction primarily activates the G protein Gs, leading to increased adenylyl cyclase activity, a rise in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then promotes the synthesis and release of GH.
-
Ipamorelin , mimicking the action of ghrelin, binds to the growth hormone secretagogue receptor (GHS-R1a). This binding activates the G protein Gq, which stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+) and stimulating GH release.
The synergy arises from the simultaneous activation of these two distinct intracellular signaling cascades, leading to a more potent and amplified release of GH than either stimulus can achieve independently.[6]
Figure 1: Synergistic signaling pathways of CJC-1295 and Ipamorelin in pituitary somatotrophs.
Experimental Protocols
While specific protocols vary between studies, a general methodology for investigating the effects of these peptides in a clinical research setting is outlined below.
Study Design: A randomized, placebo-controlled, crossover study is often employed.
Participants: Healthy adult volunteers, often with baseline assessments for GH and IGF-1 levels.
Intervention:
-
Administration: Peptides are typically administered via subcutaneous injection.
-
Dosages:
-
CJC-1295 (without DAC): 100-300 mcg per injection.
-
Ipamorelin: 200-300 mcg per injection.
-
Combination: Co-administration of the above dosages.
-
-
Timing: Injections are often administered on an empty stomach, either in the morning or before bedtime to align with natural GH pulses.
-
Frequency: A common protocol involves daily injections, 5 days a week, with a 2-day break to prevent receptor desensitization. Cycles typically last 8-16 weeks.
Data Collection:
-
Blood Sampling: Frequent blood draws (e.g., every 20-30 minutes) are conducted over several hours post-injection to measure pulsatile GH release.
-
Biomarker Analysis: Serum levels of GH and IGF-1 are quantified using immunoassays.
Data Analysis: The area under the curve (AUC) for GH concentration is calculated to determine the total amount of GH released. Peak GH concentrations and changes in IGF-1 levels from baseline are also key endpoints.
Figure 2: Generalized experimental workflow for a comparative clinical study.
Conclusion
The co-administration of Ipamorelin and CJC-1295 represents a promising strategy for robustly stimulating the endogenous growth hormone axis. The distinct mechanisms of action—GHRH receptor agonism by CJC-1295 and ghrelin receptor agonism by Ipamorelin—result in a synergistic effect on GH secretion. While further head-to-head clinical trials are needed to fully quantify the enhanced efficacy of the combination therapy, the existing body of evidence strongly suggests a superior response compared to the administration of either peptide alone. This makes the combination a compelling area for continued research and potential therapeutic development in contexts where enhanced GH and IGF-1 levels are desired.
References
- 1. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth hormone responses during strenuous exercise: the role of GH-releasing hormone and GH-releasing peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipamorelin vs. CJC-1295: Which Growth Hormone Is Right For You? [alpha-rejuvenation.com]
- 6. revolutionhealth.org [revolutionhealth.org]
A Comparative Analysis of CJC-1295 and Synthetic Growth Hormone for Research Applications
For researchers and drug development professionals, understanding the nuanced differences between endogenous hormone stimulation and exogenous hormone replacement is critical. This guide provides a head-to-head comparison of CJC-1295, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog, and synthetic Growth Hormone (GH), also known as somatropin. While direct comparative clinical trials are limited, this document synthesizes available data to objectively evaluate their mechanisms, pharmacokinetics, and physiological effects.
Fundamental Mechanisms of Action
The primary distinction lies in their method of increasing circulating growth hormone. CJC-1295 stimulates the pituitary gland to produce and release the body's own GH, whereas synthetic GH is an exogenous form that directly supplements or replaces natural GH.[1][2][3]
-
CJC-1295: As a GHRH analog, it binds to GHRH receptors on the anterior pituitary gland.[1][4][5] This interaction initiates a signaling cascade, primarily through G-protein-coupled receptors, leading to the synthesis and pulsatile release of endogenous GH.[6][7][8] This preserves the natural, rhythmic secretion pattern of GH, which is considered important for many of its physiological effects.[4][9]
-
Synthetic Growth Hormone (Somatropin): This recombinant hormone is biologically identical to pituitary-derived GH.[10] It acts directly on Growth Hormone Receptors (GHR) present in various tissues, such as the liver and fat cells.[3][11] This binding activates the JAK-STAT signaling pathway, which mediates many of GH's downstream effects, including the production of Insulin-like Growth Factor 1 (IGF-1) by the liver.[10][11][12][13]
The differing signaling pathways are visualized below.
References
- 1. elementsarms.com [elementsarms.com]
- 2. swolverine.com [swolverine.com]
- 3. Growth Hormone (Somatotropin) [vivo.colostate.edu]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Exploring the Science of CJC-1295 Peptide | House of Nūūtro [nuutro.co.uk]
- 6. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 8. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone - Wikipedia [en.wikipedia.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
- 13. Mechanism of signaling by growth hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CJC-1295's effects against other growth hormone secretagogues
A Comparative Analysis of CJC-1295 and Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CJC-1295 against other prominent growth hormone (GH) secretagogues. The analysis focuses on mechanisms of action, pharmacokinetic profiles, and functional effects, supported by available data to inform experimental design and drug development.
Introduction to Growth Hormone Secretagogues
Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the pituitary gland to release growth hormone. They primarily fall into two categories based on their mechanism of action:
-
Growth Hormone-Releasing Hormone (GHRH) Analogs: These synthetic peptides mimic the action of endogenous GHRH, binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary.[1][2]
-
Ghrelin Mimetics (GHRPs): These substances act on the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[3]
CJC-1295 is a potent GHRH analog engineered for a longer half-life and sustained action compared to its predecessors like Sermorelin.[1][4] This guide will benchmark its performance against other GHRH analogs and key GHRPs.
Mechanisms of Action: Two Distinct Pathways to GH Release
The stimulation of GH secretion is primarily governed by two distinct signaling pathways initiated by GHRH analogs and ghrelin mimetics, respectively.
-
The GHRH Receptor Pathway: GHRH analogs like CJC-1295, Sermorelin, and Tesamorelin bind to the GHRH-R. This G-protein coupled receptor activates the adenylyl cyclase pathway, increasing intracellular cyclic adenosine monophosphate (cAMP) and activating protein kinase A (PKA), which ultimately stimulates the synthesis and release of GH.[5][6][7]
-
The Ghrelin Receptor (GHS-R) Pathway: Ghrelin mimetics, such as Ipamorelin, GHRP-2, and GHRP-6, bind to the GHS-R1a. This receptor primarily signals through the Gαq protein, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca²⁺) which triggers the exocytosis of GH-containing vesicles.[8][9]
These two pathways can be activated concurrently to produce a synergistic effect on GH release.[4][10]
Comparative Analysis of GHRH Analogs
The primary distinction among GHRH analogs lies in their structural modifications, which significantly alter their pharmacokinetic profiles, particularly their half-life.
| Feature | CJC-1295 with DAC | CJC-1295 no DAC (Mod GRF 1-29) | Sermorelin (GRF 1-29) | Tesamorelin |
| Half-Life | ~6-8 days[11][12] | ~30 minutes - 2 hours[13][14] | ~10-20 minutes[15] | Not specified, but requires daily injection |
| Mechanism of Extension | Drug Affinity Complex (DAC) binds to serum albumin[16][17] | Tetrasubstituted amino acids resist enzymatic cleavage[1] | Unmodified first 29 amino acids of GHRH[1] | Stabilized GHRH analog[18] |
| GH Release Pattern | Sustained, non-pulsatile elevation ("bleed")[11][13] | Pulsatile, mimics natural GH rhythm[2][11][13] | Pulsatile, mimics natural GH rhythm[1][19] | Pulsatile, mimics natural GH rhythm[20] |
| Dosing Frequency | 1-2 times per week[11] | 1-2 times per day[11][13] | Daily or multiple times per day[15][19] | Daily[20] |
| Primary Research Focus | Sustained IGF-1 elevation, long-term anabolic support[21][22] | Physiologic GH pulse studies, synergy with GHRPs[2][4] | General GH stimulation, anti-aging research[21] | Visceral fat reduction, HIV-associated lipodystrophy[2][23] |
CJC-1295 with DAC (Drug Affinity Complex): The DAC moiety allows the peptide to bind to albumin in the bloodstream, protecting it from degradation and extending its half-life dramatically.[16][17] This results in a continuous, elevated level of GH and IGF-1, which deviates from the natural pulsatile secretion pattern.[11][13]
CJC-1295 without DAC (Modified GRF 1-29): This version incorporates four amino acid substitutions that make it more resistant to enzymatic degradation than native GHRH or Sermorelin, but it lacks the DAC component.[1] Consequently, it has a much shorter half-life and produces sharp, pulsatile bursts of GH release that more closely mimic the body's natural rhythm, making it ideal for studies where maintaining physiological patterns is critical.[2][11][13]
Sermorelin: As an unmodified fragment of the first 29 amino acids of GHRH, Sermorelin has a very short half-life and provides the most natural pulsatile stimulation, though it requires frequent administration to maintain efficacy.[1][15][19]
Tesamorelin: This GHRH analog is FDA-approved for reducing visceral adipose tissue in specific patient populations.[2][18] Its action is also pulsatile, aligning with natural GH release.[20]
Comparative Analysis of Ghrelin Mimetics (GHRPs)
GHRPs are valued for their potent ability to stimulate GH release. Their key differences relate to selectivity—the degree to which they affect other hormones like cortisol and prolactin—and their impact on appetite.
| Feature | Ipamorelin | GHRP-2 | GHRP-6 |
| GH Release Potency | Strong[3] | Strong[24] | Strong[25] |
| Selectivity | High: No significant effect on cortisol or prolactin[3][20] | Moderate: Can increase cortisol and prolactin[3] | Low: Increases cortisol and prolactin[3][25] |
| Appetite Stimulation | Minimal to none[3] | Moderate | Strong[25] |
| Generation | Third[3] | Second | First |
Ipamorelin: Often considered the "cleanest" GHRP due to its high selectivity. It stimulates a strong pulse of GH without significantly impacting cortisol or prolactin levels, making it a preferred tool for targeted research on GH's effects.[3][20][26]
GHRP-2 & GHRP-6: These earlier-generation GHRPs are also potent GH stimulators but are less selective. They can cause a release of cortisol and prolactin, which may be confounding factors in certain experimental models.[3] GHRP-6 is particularly known for its strong appetite-stimulating effects.[25]
Synergistic Action: The Power of Combination
Combining a GHRH analog with a ghrelin mimetic results in a synergistic release of growth hormone, yielding a pulse that is greater than the additive effects of either peptide alone.[4][10] This is achieved through a dual mechanism:
-
GHRH analogs increase the number of pituitary somatotrophs that are ready to release GH.[3]
-
Ghrelin mimetics increase the amount of GH released per cell and simultaneously inhibit somatostatin, a hormone that naturally suppresses GH release.[3][4]
The combination of CJC-1295 without DAC and Ipamorelin is frequently used in research to generate a strong, clean, and physiologically pulsatile GH release.[4][22]
Representative Experimental Protocol
The following is a generalized protocol for a pharmacokinetic (PK) and pharmacodynamic (PD) study comparing different growth hormone secretagogues. This protocol is for illustrative purposes and should be adapted for specific experimental needs.
Objective: To characterize the PK and PD profiles of a single subcutaneous dose of CJC-1295 (no DAC), Sermorelin, and Ipamorelin in a healthy subject model.
Study Design:
-
Randomized, open-label, three-way crossover study.
-
A sufficient washout period (e.g., 7 days) will be observed between each administration phase.
Subject Population:
-
Healthy adult volunteers (n=12), ages 18-40.
-
Exclusion criteria: Endocrine disorders, use of medications known to affect the GH axis, abnormal baseline IGF-1 levels.
Intervention:
-
Phase 1: Single subcutaneous injection of CJC-1295 (no DAC) at 100 mcg.
-
Phase 2: Single subcutaneous injection of Sermorelin at 100 mcg.
-
Phase 3: Single subcutaneous injection of Ipamorelin at 100 mcg.
-
Dosing will occur in the morning after an overnight fast.
Methodology & Sample Collection:
-
An intravenous catheter will be placed for serial blood sampling.
-
Blood samples (5 mL) will be collected into EDTA tubes at the following time points: -30, 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-injection.
-
Samples will be immediately centrifuged at 4°C, and plasma will be aliquoted and stored at -80°C until analysis.
Analytical Methods:
-
Pharmacokinetics: Plasma concentrations of the administered peptides will be quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. PK parameters (Cmax, Tmax, AUC, t½) will be calculated.
-
Pharmacodynamics: Plasma GH and IGF-1 concentrations will be measured using validated immunoassays (e.g., ELISA). PD parameters (Emax, Tmax, AUC for GH response) will be determined.
Data Analysis:
-
Statistical comparisons of PK and PD parameters between the three groups will be performed using ANOVA for crossover designs. A p-value of <0.05 will be considered statistically significant.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. CJC-1295 — Recess Rx [recessrx.com]
- 3. particlepeptides.com [particlepeptides.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Science of CJC-1295 Peptide | House of Nūūtro [nuutro.co.uk]
- 7. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ghpnews.digital [ghpnews.digital]
- 11. swolverine.com [swolverine.com]
- 12. To DAC Or Not To DAC: The Definitive Guide To CJC-1295 | Dripdok Bali: Advanced IV Therapy - NAD+, NMN, NR, Exosomes, Peptides, Cerebrolysin [dripdok.com]
- 13. livvnatural.com [livvnatural.com]
- 14. bc9.co [bc9.co]
- 15. CJC-1295 vs. Sermorelin: Which Peptide is Best [thinworks.com]
- 16. corepeptides.com [corepeptides.com]
- 17. polarispeptides.com [polarispeptides.com]
- 18. peptidefountain.is [peptidefountain.is]
- 19. trtmd.com [trtmd.com]
- 20. Growth Hormone Secretagogues: Comparing Sermorelin, CJC-1295/Ipamorelin, and Tesamorelin — Infinity Functional Performance [ifp.life]
- 21. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 22. swolverine.com [swolverine.com]
- 23. thepeptidereport.com [thepeptidereport.com]
- 24. academic.oup.com [academic.oup.com]
- 25. lotilabs.com [lotilabs.com]
- 26. Ipamorelin vs. CJC-1295: Which Growth Hormone Is Right For You? [alpha-rejuvenation.com]
A Meta-Analysis of CJC-1295 Efficacy and Safety in Research
For Researchers, Scientists, and Drug Development Professionals
CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) that has garnered significant interest in the research community for its potential to stimulate growth hormone (GH) secretion.[1] This guide provides a comprehensive meta-analysis of the existing research on CJC-1295, focusing on its efficacy and safety profile. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by objectively comparing its performance with other alternatives and presenting supporting experimental data.
Mechanism of Action
CJC-1295 is a tetra-substituted peptide analogue of GHRH (1-29) with Drug Affinity Complex (DAC) technology.[1][2] This modification, which involves the covalent binding to albumin, significantly extends its half-life to approximately 6-8 days, compared to the minutes-long half-life of endogenous GHRH.[1][3][4] CJC-1295 with DAC provides a sustained, continuous stimulation of the pituitary gland to release GH.[5] A version without DAC exists, which results in a more natural, pulsatile release of GH and has a much shorter half-life of about 30 minutes.[1][6]
CJC-1295 exerts its effects by binding to the GHRH receptors on the somatotroph cells of the anterior pituitary gland.[7][8] This binding initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the transcription of the GH gene and ultimately leads to the synthesis and pulsatile release of GH.[1][9] The released GH then acts on the liver and other tissues to stimulate the production of insulin-like growth factor 1 (IGF-1).[6]
Signaling Pathway of CJC-1295
Caption: Signaling pathway of CJC-1295 in the anterior pituitary gland.
Efficacy of CJC-1295
The primary efficacy of CJC-1295 lies in its ability to increase GH and IGF-1 levels in a sustained manner. The most comprehensive human data comes from two randomized, placebo-controlled, double-blind, ascending dose trials conducted in healthy adults aged 21-61.[3][10]
Quantitative Data Summary
| Parameter | Single Dose CJC-1295 | Multiple Doses CJC-1295 | Placebo | Reference |
| Mean Plasma GH Concentration | 2- to 10-fold increase for ≥6 days | Cumulative effect observed | No significant change | [3][10] |
| Mean Plasma IGF-I Concentration | 1.5- to 3-fold increase for 9-11 days | Remained above baseline for up to 28 days | No significant change | [3][10] |
| CJC-1295 Half-life | 5.8 - 8.1 days | - | - | [3][10] |
| Alternative Growth Hormone Secretagogue | Mechanism of Action | Half-life | Key Features | Reference |
| Sermorelin | GHRH analogue | ~10-20 minutes | Requires more frequent dosing. | [11] |
| Ipamorelin | Ghrelin mimetic (GHS-R agonist) | ~2 hours | Stimulates a strong, clean pulse of GH with minimal effect on cortisol and prolactin. | [8][12] |
| Tesamorelin | GHRH analogue | ~25-40 minutes | FDA-approved for HIV-associated lipodystrophy. | [8] |
Experimental Protocols
The pivotal studies on CJC-1295 involved two distinct protocols to assess its safety, pharmacokinetics, and pharmacodynamics.
Study 1: Single Ascending Dose
-
Objective: To evaluate the safety and effects of a single subcutaneous dose of CJC-1295.
-
Design: Randomized, placebo-controlled, double-blind, ascending dose trial.[3][10]
-
Participants: Healthy men and women aged 21-61 years.[3][10]
-
Intervention: A single subcutaneous injection of one of four ascending doses of CJC-1295 or placebo.[3][13]
-
Duration: 28 days.[3]
-
Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I; standard pharmacokinetic parameters for CJC-1295.[3][13]
Study 2: Multiple Ascending Doses
-
Objective: To assess the impact of multiple doses of CJC-1295.
-
Design: Randomized, placebo-controlled, double-blind trial.[3][10]
-
Participants: Healthy men and women aged 21-61 years.[3][10]
-
Intervention: Two or three weekly or biweekly subcutaneous injections of CJC-1295 or placebo.[3][13]
-
Duration: 49 days.[3]
-
Main Outcome Measures: Peak concentrations and area under the curve for GH and IGF-I; evidence of cumulative effect.[3][13]
Experimental Workflow Diagram
Caption: Workflow of the key clinical trials investigating CJC-1295.
Safety and Tolerability
In the key clinical studies, subcutaneous administration of CJC-1295 was found to be safe and relatively well-tolerated at doses of 30 or 60 µg/kg.[3][10] No serious adverse reactions were reported.[3][10] The most common adverse events were injection site reactions, such as pain, redness, and swelling, which were generally mild and transient.[5] Other reported mild to moderate side effects include headaches, flushing, and dizziness.[5]
It is important to note that long-term safety data for CJC-1295 is limited.[14] The sustained elevation of GH and IGF-1 levels could theoretically pose risks with chronic administration, including potential impacts on glucose metabolism and cell growth.[4][5] CJC-1295 is not approved by the FDA for any medical indication and is considered a prohibited substance by the World Anti-Doping Agency (WADA).[4][15]
Comparison with Alternatives
CJC-1295 is often compared with other growth hormone secretagogues, most notably Sermorelin and various ghrelin mimetics like Ipamorelin.
-
CJC-1295 vs. Sermorelin: The primary difference is their half-life. CJC-1295's extended half-life allows for less frequent dosing compared to Sermorelin, which requires daily or multiple daily injections to maintain elevated GH levels.[11]
-
CJC-1295 vs. Ipamorelin: These peptides work through different mechanisms.[8] CJC-1295 stimulates the GHRH receptor, while Ipamorelin acts on the ghrelin receptor (GHS-R).[8][12] They are sometimes used in combination in research settings to potentially achieve a synergistic effect on GH release, with CJC-1295 providing a baseline increase and Ipamorelin inducing more pulsatile bursts.[12]
Conclusion
The available research, primarily from short-term clinical trials in healthy adults, indicates that CJC-1295 is effective at increasing GH and IGF-1 levels in a sustained, dose-dependent manner. Its long half-life offers a potential advantage over other GHRH analogues that require more frequent administration. The safety profile in these initial studies appears favorable, with no serious adverse events reported.
However, the lack of long-term safety data and the absence of large-scale, pivotal clinical trials in specific patient populations are significant limitations. Further research is necessary to fully establish the therapeutic potential and long-term safety of CJC-1295. Researchers and drug development professionals should proceed with a clear understanding of its investigational status and the existing body of evidence.
References
- 1. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. elementsarms.com [elementsarms.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. Exploring the Science of CJC-1295 Peptide | House of Nūūtro [nuutro.co.uk]
- 8. peptidesciences.com [peptidesciences.com]
- 9. medisearch.io [medisearch.io]
- 10. academic.oup.com [academic.oup.com]
- 11. trtmd.com [trtmd.com]
- 12. ghpnews.digital [ghpnews.digital]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. thepeptidereport.com [thepeptidereport.com]
- 15. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal Procedures for SM-1295
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for substances identified as SM-1295, with the understanding that this designation may apply to different chemical products. It is imperative to identify the specific formulation of this compound in use within your laboratory by consulting the manufacturer's Safety Data Sheet (SDS).
The following guidance is synthesized from publicly available SDS for chemical compounds marketed to the research and development sector.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
General Handling Precautions:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling the substance.[1]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
For powdered substances, avoid creating dust.[2]
-
If the substance is a solution, prevent it from entering drains.[1]
-
Neutralize spills of acidic or basic solutions with an appropriate agent (e.g., soda ash for acids) before cleanup.[1]
-
Collect the spilled material using an absorbent, non-combustible material and place it in a designated, sealed container for disposal.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The primary instruction is to dispose of the contents and container at an approved waste disposal plant.[1]
-
Identification and Segregation:
-
Confirm the exact identity of the this compound compound by reviewing the manufacturer's label and SDS.
-
Segregate the waste into compatible chemical waste streams. Do not mix with other chemicals unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Container Labeling:
-
Use a chemically compatible and properly sealed container for the waste.
-
Clearly label the container with the full chemical name, concentration, and any relevant hazard warnings (e.g., "Reproductive Toxicity," "Corrosive").
-
-
Storage of Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
If required, store in a locked-up location.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete SDS to the disposal company to ensure they can handle the waste appropriately.
-
Summary of Hazard Information
The hazard profile of this compound can vary significantly depending on the specific product. Below is a summary of potential hazards based on available data for different compounds.
| Hazard Classification | Sigma L1295 | Superior No. 1295 (Soldering Flux)[1] | AG 1295[2] |
| Acute Toxicity (Oral) | Not Classified | Category 3 | No Data Available |
| Skin Corrosion/Irritation | Not Classified | Category 1B | No Data Available |
| Serious Eye Damage/Irritation | Not Classified | Category 1 | No Data Available |
| Reproductive Toxicity | Category 2 | Not Classified | No Data Available |
| Aquatic Toxicity (Acute) | Not Classified | Category 1 | No Data Available |
| Aquatic Toxicity (Chronic) | Not Classified | Category 1 | No Data Available |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals like this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
